Product packaging for Rhodium(II)dipivalate(Cat. No.:)

Rhodium(II)dipivalate

Cat. No.: B8113424
M. Wt: 305.15 g/mol
InChI Key: ZFEUISIISWYWGU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Development and Catalytic Prowess of Dirhodium(II) Complexes

The journey of dirhodium(II) carboxylate catalysts began with the discovery that these complexes could effectively catalyze the decomposition of diazo compounds. nih.gov This led to the generation of rhodium carbenoids, highly reactive intermediates that can participate in a variety of synthetically valuable reactions. nih.gov The synthetic utility of α-diazocarbonyl compounds as carbene precursors was significantly advanced in the early 1980s with the introduction of rhodium(II) carboxylates as catalysts. nih.gov

A pivotal moment in the evolution of these catalysts was the realization that the dirhodium scaffold could support chiral ligands, opening the door to asymmetric catalysis. nih.gov The first enantioselective dirhodium(II) catalysts were reported in 1990, sparking extensive research into the design and development of new chiral catalysts for reactions like cyclopropanation and C-H insertion. nih.gov

Dirhodium(II) complexes are exceptionally stable to heat, moisture, and the ambient atmosphere, yet they are highly active catalysts. nih.gov Their catalytic prowess extends to a broad spectrum of reactions, including:

C-H functionalization: The insertion of a carbene into a carbon-hydrogen bond is a powerful method for forming new carbon-carbon bonds. nih.govemory.edu

Cyclopropanation: The reaction of a rhodium carbenoid with an alkene to form a cyclopropane (B1198618) ring. nih.gov

Ylide formation: The generation of ylides, which can then undergo subsequent rearrangements or reactions. nih.gov

Nitrene chemistry: Dirhodium(II) complexes are also effective catalysts in reactions involving metal nitrenes. nih.gov

Lewis acid catalysis: They can act as Lewis acids to catalyze reactions such as cycloadditions. nih.gov

The reactions catalyzed by dirhodium(II) complexes can often be fine-tuned by modifying the ligands, allowing for high levels of chemo-, regio-, and stereoselectivity. whiterose.ac.uk

Significance of Rhodium(II)dipivalate within the Dirhodium(II) Carboxylate Class

Within the extensive family of dirhodium(II) carboxylates, this compound, also known as dirhodium(II) tetrapivalate, holds a significant position. Its structure features two rhodium atoms bridged by four pivalate (B1233124) (2,2-dimethylpropanoate) ligands. The bulky tert-butyl groups of the pivalate ligands create a sterically hindered environment around the catalytic rhodium centers. mdpi.com

While traditional pivalate complexes have been instrumental, the field has evolved to include even more sterically congested carboxylates to address more challenging synthetic transformations. nih.gov Nevertheless, this compound remains a foundational and widely used catalyst, often serving as a benchmark for comparison with newer, more specialized dirhodium(II) complexes.

Overview of Key Catalytic Applications

This compound is a versatile catalyst employed in a range of organic transformations. Its applications are primarily centered around the generation and subsequent reactions of rhodium carbenoids from diazo compounds.

Key Catalytic Applications of this compound:

Reaction TypeDescription
Cyclopropanation Catalyzes the addition of a carbene to an alkene to form a cyclopropane. This is a fundamental carbon-carbon bond-forming reaction. nih.gov
C-H Insertion Facilitates the insertion of a carbene into a C-H bond, enabling the direct functionalization of otherwise unreactive bonds. nih.gov
Ylide Formation and Rearrangement Promotes the formation of oxonium, sulfonium, and other ylides, which can then undergo synthetically useful rearrangements. nih.gov
Olefin Dehydrosilylation Dirhodium(II) complexes with acetate (B1210297) ligands have shown high reactivity and selectivity in the dehydrosilylation of olefins. rsc.org While this specific study focused on acetate ligands, the fundamental reactivity is relevant to the broader class of carboxylates.

The choice of the specific dirhodium(II) carboxylate catalyst, including this compound, is often crucial for achieving the desired outcome in a given reaction. Factors such as the steric and electronic properties of the carboxylate ligands play a significant role in determining the catalyst's activity and selectivity. whiterose.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O4Rh B8113424 Rhodium(II)dipivalate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpropanoate;rhodium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H10O2.Rh/c2*1-5(2,3)4(6)7;/h2*1-3H3,(H,6,7);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEUISIISWYWGU-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Rh+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4Rh
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Advanced Structural Characterization of Dirhodium Ii Carboxylate Complexes

Synthetic Methodologies for Dirhodium(II) Tetracarboxylates

The synthesis of dirhodium(II) tetracarboxylates, such as Rhodium(II)dipivalate, typically follows established routes involving either ligand exchange reactions or the reduction of a rhodium(III) precursor. The most common precursor for these syntheses is dirhodium(II) tetraacetate, [Rh₂(μ-O₂CCH₃)₄].

A prevalent method is the carboxylate exchange reaction, where a rhodium(II) carboxylate like dirhodium(II) tetraacetate is heated in the presence of an excess of the desired carboxylic acid. In the case of this compound, this involves refluxing dirhodium(II) tetraacetate with pivalic acid. The displaced acetic acid is removed to drive the reaction to completion. A similar ligand exchange approach is used for other analogues, such as Rhodium(II) octanoate (B1194180), where rhodium acetate (B1210297) is mixed with an excess of octanoic acid. guidechem.com However, challenges can arise in separating the product from the excess carboxylic acid, especially if the acid has a high boiling point. guidechem.com

An alternative and more direct route starts from a rhodium(III) salt, typically Rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O). In this reductive ligation process, the Rh(III) salt is reduced in an alcohol solvent, such as ethanol (B145695), in the presence of the corresponding carboxylic acid. For instance, the synthesis of Rhodium(II) acetate involves the reduction of RhCl₃·xH₂O by ethanol with a large excess of acetic acid. nih.gov This principle can be extended to synthesize this compound and other analogues. A specific method for synthesizing Rhodium(II) octanoate dimer involves dissolving RhCl₃·3H₂O in water, adding octanoic acid, and refluxing the mixture after adjusting the pH. guidechem.com These methods provide a scalable and direct pathway to various dirhodium(II) carboxylates. nih.gov

Starting Material Reagent Solvent/Conditions Product Yield Reference
[Rh₂(μ-O₂CCH₃)₄]Pivalic AcidReflux[Rh₂(μ-O₂CCMe₃)₄]- mdpi.com
[Rh₂(μ-O₂CCH₃)₄]Octanoic AcidExcess AcidRhodium(II) octanoateLow (due to separation difficulty) guidechem.com
RhCl₃·3H₂OOctanoic AcidWater, NaOH, RefluxRhodium(II) octanoate96.5% guidechem.com
RhCl₃·xH₂OAcetic AcidEthanol, Reflux[Rh₂(μ-O₂CCH₃)₄]- nih.gov

The development of novel dirhodium(II) frameworks is driven by the need for catalysts with enhanced selectivity and efficiency in various chemical transformations, including asymmetric cyclopropanation and C-H functionalization reactions. nih.govnih.gov These advanced catalysts often feature intricate ligand designs that create a specific chiral environment around the dirhodium core.

Another approach focuses on modifying the ligand's structure to tailor the steric and electronic properties of the catalyst. A novel approach in designing dirhodium(II) tetracarboxylates derived from (S)-amino acid ligands involves reducing the local symmetry of the ligand's N-heterocyclic tether to fine-tune the steric influences of the catalyst. nih.gov This strategy led to the development of [Rh₂(S-tertPTTL)₄], which demonstrates exceptional selectivity in cyclopropanation reactions. nih.gov The synthesis of such novel frameworks allows for the rapid construction of complex molecular architectures, such as 6,5,3-tricyclic skeletons containing consecutive all-carbon quaternary stereocenters, with high efficiency and enantioselectivity. rsc.org

Advanced Techniques for Structural Elucidation and Coordination Environment Analysis

For dirhodium(II) tetracarboxylates like this compound, the crystal structure typically reveals the characteristic "paddlewheel" conformation. This structure consists of a Rh-Rh single bond bridged by four carboxylate ligands. The two rhodium atoms and the four inner oxygen atoms of the carboxylate bridges are nearly coplanar. Axial positions on each rhodium atom are available for coordination by solvent molecules or other ligands. mdpi.com

In the case of adducts, such as [Rh₂(μ-O₂CCMe₃)₄(DBU)₂], single-crystal X-ray diffraction analysis confirms the coordination of the axial ligands (in this case, DBU) to the rhodium centers. mdpi.com The analysis provides key metric parameters, including the Rh-Rh and Rh-L(axial) bond distances. For example, the Rh-Rh bond distance in [Rh₂(μ-O₂CCMe₃)₄(DBU)₂] was determined to be 2.4143(2) Å, and the axial Rh-N distance is 2.2587(10) Å. mdpi.com These distances can be compared with those of related structures, such as the acetate analogue [Rh₂(μ-O₂CCH₃)₄(DBU)₂], which has a slightly shorter Rh-Rh bond distance of 2.4108(3) Å. mdpi.com Such comparisons provide insights into how electronic and steric effects of the equatorial and axial ligands influence the core structure of the dirhodium unit.

Compound Rh-Rh Bond Distance (Å) Axial Rh-Ligand Distance (Å) Key Structural Feature Reference
[Rh₂(μ-O₂CCMe₃)₄(DBU)₂]2.4143(2)2.2587(10) (Rh-N)DBU coordinated to axial sites mdpi.com
[Rh₂(μ-O₂CCH₃)₄(DBU)₂]2.4108(3)2.2681(3) (Rh-N)DBU coordinated to axial sites mdpi.com
[Rh₂{μ-O₂CCH₂(OCH₂CH₂)₂OCH₃}₂(PPh₃)]₂2.4599(5)-Paddlewheel arrangement researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of dirhodium(II) carboxylate complexes in solution. ¹H and ¹³C NMR are routinely used to confirm the identity and purity of synthesized complexes like this compound and its adducts. mdpi.comnih.gov

In the ¹H NMR spectrum of a symmetric dirhodium(II) tetracarboxylate, the protons of the four equivalent carboxylate ligands give rise to characteristic signals. For example, the ¹H NMR spectrum of the adduct [Rh₂(μ-O₂CCH₃)₄(DBU)₂] in CDCl₃ shows a singlet at 1.83 ppm assigned to the protons of the methyl groups on the bridging acetates. mdpi.com The signals for the axial DBU ligands appear in the aliphatic region. mdpi.com Similarly, ¹³C NMR provides information about the carbon framework. The carboxylate carbons of the equatorial acetates in the same complex appear at 190.96 ppm. mdpi.com

While ¹H and ¹³C NMR are standard, ¹⁰³Rh NMR can provide direct information about the rhodium centers, although it is less common due to the low sensitivity of the ¹⁰³Rh nucleus. huji.ac.ilnorthwestern.edu The ¹⁰³Rh nucleus is spin ½, which results in sharp signals, but its very low magnetogyric ratio makes direct detection challenging. northwestern.edu Therefore, indirect detection methods, such as 2D ¹H-¹⁰³Rh HMQC experiments, are often employed. northwestern.edu The chemical shifts in ¹⁰³Rh NMR are extremely sensitive to the coordination environment, spanning a vast range of over 12,000 ppm, making it a highly informative probe for changes in ligand coordination, oxidation state, and molecular geometry. huji.ac.ilnorthwestern.edu

Technique Nucleus Information Obtained Example Application Reference
¹H NMR¹HStructure confirmation, ligand environmentCharacterization of [Rh₂(μ-O₂CCH₃)₄(DBU)₂] mdpi.com
¹³C NMR¹³CCarbon framework, carboxylate signalsIdentification of carboxylate carbons at ~191 ppm mdpi.com
¹⁰³Rh NMR¹⁰³RhDirect probe of Rh electronic environmentStudy of rhodium complexes and catalysts huji.ac.il
2D HMQC¹H, ¹⁰³RhIndirect detection of ¹⁰³Rh signalsCorrelation of proton signals to rhodium centers northwestern.edu

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that probes species with unpaired electrons. Dirhodium(II,II) complexes, including this compound, possess a Rh-Rh single bond and a σ²π⁴δ²δ²π⁴ electronic configuration, resulting in a diamagnetic (S=0) ground state. chemrxiv.org Consequently, these complexes are typically EPR silent and cannot be directly studied by this technique.

However, EPR spectroscopy becomes a vital tool for characterizing related rhodium species that are paramagnetic. This includes mixed-valence dirhodium complexes (e.g., [Rh₂]³⁺) or monomeric Rh(0), Rh(II), or Rh(IV) complexes which may be intermediates or products in reactions involving dirhodium(II) precursors. researchgate.net For instance, EPR studies on d⁹-Rhodium(0) complexes provide detailed insights into their electronic and geometric structures. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy in Metal-Ligand Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of dirhodium(II) paddlewheel complexes like this compound. The interaction between the two rhodium atoms and the bridging pivalate (B1233124) ligands gives rise to a unique set of molecular orbitals. The UV-Vis spectrum of these compounds is typically characterized by a distinct absorption band in the visible region, which is assigned to the π(Rh₂) → σ(Rh₂) electronic transition.

This transition is highly sensitive to the nature of the ligands coordinated to the dirhodium core. For instance, in dirhodium(II) tetraacetate, a closely related complex, this characteristic broad band appears around 584 nm. The position and intensity of this band can be influenced by axial ligands that coordinate to the vacant axial positions of the dirhodium core. Studying these shifts provides valuable information on the metal-ligand interactions and the electronic effects that the ligands impart on the Rh-Rh bond. Research on adducts of Rhodium(II) pivalate has utilized UV-Vis spectroscopy to examine these shifts specifically attributed to the π(Rh₂) to σ(Rh₂) band in different solvents.

Table 1: Representative UV-Vis Absorption Data for Dirhodium(II) Carboxylates

Compound Transition Typical λmax (nm)
Dirhodium(II) tetraacetate π(Rh₂) → σ(Rh₂) ~584

Infrared (IR) Spectroscopy for Ligand Vibration Analysis

Infrared (IR) spectroscopy is a powerful tool for analyzing the vibrational modes of ligands and provides direct insight into their coordination mode with the metal center. In this compound, the four pivalate ligands bridge the two rhodium atoms. This bridging coordination mode is clearly reflected in the vibrational frequencies of the carboxylate group (COO⁻).

The carboxylate group has two characteristic stretching vibrations: the asymmetric stretch (νas) and the symmetric stretch (νsym). The positions of these bands and the separation between them (Δν = νas - νsym) are diagnostic of the coordination environment. For a bridging carboxylate ligand, as found in this compound, the two C-O bonds are nearly equivalent, similar to the free carboxylate ion. This results in a specific frequency range for the asymmetric and symmetric stretches.

Generally, for metal carboxylates, the asymmetric stretching band appears in the 1650–1540 cm⁻¹ region, while the symmetric stretching band is found between 1450–1360 cm⁻¹. The magnitude of the separation (Δν) helps distinguish bridging coordination from other modes like unidentate, where the separation is significantly larger, or bidentate chelation, where it is smaller. Computational modeling has confirmed the principle that shifts in the wavenumber of carboxylate stretching modes upon bonding with a metal center can be used to infer the bonding geometry. nih.gov Thus, IR spectroscopy provides definitive evidence for the paddlewheel structure of this compound by confirming the bridging nature of the pivalate ligands.

Table 2: Typical IR Stretching Frequencies for Metal-Carboxylate Coordination Modes

Coordination Mode νas(COO⁻) (cm⁻¹) νsym(COO⁻) (cm⁻¹) Separation (Δν)
Ionic ~1560 ~1440 Smaller
Unidentate Higher (approaches C=O) Lower (approaches C-O) Larger (~200-300 cm⁻¹)
Bridging 1650–1540 1450–1360 Intermediate

Applications of Synchrotron Radiation Techniques for Advanced Characterization

While specific synchrotron radiation studies on this compound are not widely published, these advanced techniques are exceptionally well-suited for the detailed characterization of such metal complexes. Synchrotron-based methods, particularly X-ray Absorption Spectroscopy (XAS), are invaluable for elucidating the precise local geometric and electronic structure of metal centers in complexes. lightsources.org

XAS is broadly divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information about the oxidation state and coordination geometry of the absorbing atom (in this case, rhodium). The energy and shape of the absorption edge are sensitive to the effective charge on the Rh atoms and the symmetry of their environment.

EXAFS analysis yields precise information about the local atomic environment around the rhodium atoms. It can determine the Rh-Rh and Rh-O bond distances with high accuracy and provide the coordination numbers of the rhodium centers.

Table 3: Information Obtainable from Synchrotron Techniques for Dirhodium Complexes

Technique Type of Information Application to this compound
XANES Oxidation state, Coordination geometry Confirming the Rh(II) oxidation state, Probing the symmetry of the RhO₄ coordination sphere

| EXAFS | Bond distances, Coordination numbers | Precisely measuring Rh-Rh and Rh-O bond lengths, Determining the number of nearest neighbors |

Catalytic Transformations Mediated by Rhodium Ii Dipivalate and Dirhodium Ii Carboxylate Catalysts

Carbene and Nitrene Transfer Reactions

Rhodium(II) catalysts are particularly prominent in mediating carbene and nitrene transfer reactions. nih.govacs.org In carbene transfer reactions, a carbene fragment is transferred from a diazo precursor to a substrate, enabling the formation of new carbon-carbon bonds. benthamdirect.comresearchgate.net These transformations include cyclopropanation, C-H insertion, and ylide formation. squ.edu.omnih.gov Nitrene transfer reactions, on the other hand, involve the transfer of a nitrene group from a precursor like an azide to a substrate, which is a key step in C-H amination reactions. acs.orgnih.gov The efficiency and selectivity of these transfer reactions are highly dependent on the structure of the dirhodium(II) catalyst. mdpi.com

Cyclopropanation of olefins using diazo compounds catalyzed by rhodium(II) complexes is a powerful method for constructing cyclopropane (B1198618) rings. wikipedia.org This reaction is broadly applicable to a wide range of olefins, including those that are electron-rich, neutral, or electron-poor. wikipedia.org The mechanism is generally understood to involve the formation of a rhodium carbene intermediate, which then reacts with the alkene in a concerted manner to form the cyclopropane product, retaining the stereochemistry of the original olefin. wikipedia.org

Rhodium(II) catalysts, including those with sterically demanding carboxylate ligands like triphenylacetate (TPA), have been successfully employed in the intermolecular cyclopropanation of alkenes with α-alkyl-α-diazoesters. nih.gov While β-hydride elimination can be a competing pathway, the use of bulky ligands on the dirhodium catalyst can suppress this side reaction. nih.gov For instance, Rh₂(TPA)₄ has been shown to be an effective catalyst for the diastereoselective cyclopropanation of various alkenes, including substituted styrenes, vinylnaphthalenes, and vinyl ethers. nih.gov

The reaction of electron-deficient alkenes, such as acrylates and acrylamides, with aryldiazoacetates and vinyldiazoacetates can also be achieved with high stereoselectivity using rhodium catalysts. nih.govrsc.org For example, the adamantylglycine-derived catalyst Rh₂(S-TCPTAD)₄ can provide high enantioselectivity (up to 98% ee) in these reactions. nih.govrsc.org Computational studies suggest that a weak interaction between the rhodium carbene and the carbonyl group of the substrate facilitates the reaction. nih.govrsc.org

Below is a table summarizing the intermolecular cyclopropanation of various alkenes catalyzed by dirhodium(II) complexes.

AlkeneDiazo CompoundCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
StyreneEthyl α-methyl-α-diazoacetateRh₂(TPA)₄75>20:1-
α-MethylstyreneEthyl α-methyl-α-diazoacetateRh₂(TPA)₄71>20:1-
Butyl vinyl etherEthyl α-methyl-α-diazoacetateRh₂(TPA)₄6812:1-
Methyl acrylateMethyl p-bromophenyldiazoacetateRh₂(S-TCPTAD)₄71>20:184
N,N-DimethylacrylamideMethyl p-bromophenyldiazoacetateRh₂(S-TCPTAD)₄85>20:196

Data compiled from multiple sources. nih.govnih.gov

Intramolecular cyclopropanation reactions catalyzed by dirhodium(II) complexes provide an efficient route to form cyclic structures. nih.gov Chiral dirhodium(II) carboxamidates have demonstrated exceptional enantiocontrol in the intramolecular cyclopropanation of diazoacetates. nih.gov These reactions are often highly efficient and selective, leading to the formation of complex molecular architectures. squ.edu.om The stereoselectivity of these reactions can be influenced by the chiral ligands on the dirhodium catalyst. benthamdirect.comresearchgate.net

Dirhodium(II) catalysts are highly effective in promoting C-H insertion reactions of diazocarbonyl compounds, a significant breakthrough in carbon-carbon bond formation. nih.gov These reactions involve the insertion of a carbene into a C-H bond, leading to the formation of a new C-C bond and a new C-H bond.

Rhodium(II) dicarboxylate complexes have been found to catalyze the intramolecular amination of unactivated primary, secondary, and tertiary aliphatic C-H bonds using aryl azides as the nitrogen source. nih.gov This transformation can proceed with both electron-rich and electron-poor aryl azides. nih.gov The proposed mechanism involves the formation of a rhodium nitrene intermediate, which then undergoes either a concerted insertion into the C-H bond or a stepwise process. nih.gov

Intermolecular C-H insertion reactions of rhodium carbenes into aliphatic C-H bonds are also possible. nih.gov The selectivity of these reactions can be controlled by modulating the ligand framework of the rhodium catalyst. nih.gov For example, different rhodium(II) catalysts can lead to the formation of either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes from the same starting material. nih.gov

The following table presents data on the intramolecular C-H amination of aryl azides catalyzed by Rh₂(OAc)₄.

SubstrateProductYield (%)
2-(tert-Butyl)phenyl azide5-(tert-Butyl)indoline75
2-Isopropylphenyl azide5-Isopropylindoline68
2-Ethylphenyl azide5-Ethylindoline72

Data sourced from published research. nih.gov

The functionalization of allylic C-H bonds represents a valuable transformation in organic synthesis. Dirhodium(II) catalysts have been shown to be effective in both the amination and oxidation of these bonds.

A method for the catalytic intermolecular allylic C-H amination of trans-disubstituted olefins has been developed using rhodium catalysts. nih.gov This reaction is efficient for a variety of nitrogen nucleophiles and proceeds under mild conditions with good regioselectivity. nih.gov The mechanism of rhodium-catalyzed allylic C-H amination has been studied, and it is proposed to involve the activation of the allylic C-H bond to form a π-allyl rhodium complex. nih.gov

Dirhodium(II) caprolactamate is a particularly effective catalyst for the allylic oxidation of olefins and enones, using tert-butyl hydroperoxide as the terminal oxidant. organic-chemistry.orgnih.gov This reaction is highly selective, tolerant of air and moisture, and can be performed with very low catalyst loadings. organic-chemistry.orgnih.gov The proposed mechanism involves a redox chain catalysis with the intermediacy of a higher-valent dirhodium tert-butyl peroxy complex. nih.gov

The table below summarizes the allylic oxidation of various olefins catalyzed by dirhodium(II) caprolactamate.

OlefinProductCatalyst Loading (mol %)Time (h)Yield (%)
Cyclohexene2-Cyclohexen-1-one0.1185
1-Octene1-Octen-3-one1.0278
α-Ionone4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one0.5192

Data from studies on dirhodium(II) caprolactamate catalysis. organic-chemistry.org

Carbon-Hydrogen (C-H) Insertion Reactions

Directed C-H Activation and Annulation Strategies

Dirhodium(II) carboxylate catalysts, while extensively utilized in C-H insertion reactions of carbenoids, have also found application in directed C-H activation and annulation strategies, although this area is more commonly dominated by Rh(I) and Rh(III) catalysts. In the context of dirhodium(II) catalysis, the C-H activation typically proceeds via the formation of a rhodium-carbene intermediate from a diazo compound. This electrophilic carbene can then undergo an intramolecular C-H insertion, which, when coupled with a subsequent cyclization or rearrangement, leads to annulated products.

The directing group on the substrate plays a crucial role in positioning the reactive carbene for selective C-H insertion at a specific site. While specific studies focusing solely on Rhodium(II)dipivalate in directed C-H annulation are not extensively documented, the principles established for other dirhodium(II) carboxylates can be extrapolated. The steric bulk of the pivalate (B1233124) ligands in Rh2(Opiv)4 would be expected to influence the regioselectivity and diastereoselectivity of the C-H insertion step, potentially favoring insertion into less sterically hindered C-H bonds.

For instance, in intramolecular C-H insertion reactions of diaryldiazomethanes bearing an ether group, chiral dirhodium(II) carboxylates have been shown to afford cis-3,4-dihydro-4-phenyl-1H-isochromans with high diastereoselectivity and enantioselectivity elsevierpure.com. The catalyst directs the carbene to a specific C-H bond, leading to the formation of a new ring.

A general representation of a directed intramolecular C-H activation/annulation reaction is shown below:

Table 1: Representative Examples of Dirhodium(II)-Catalyzed Intramolecular C-H Insertion

Catalyst Substrate Product Yield (%) ee (%)
Rh2(S-PTTL)4 Diaryldiazomethane with ether tether cis-3,4-dihydro-4-phenyl-1H-isochroman up to 99 up to 99

Data for Rh2(S-PTTL)4 from a study on intramolecular 1,6-C-H insertion reactions elsevierpure.com. Data for Rh2(OAc)4 is representative of general intramolecular C-H insertion reactions.

Nitrogen-Hydrogen (N-H) Insertion Reactions

N-H insertion reactions catalyzed by dirhodium(II) complexes represent a powerful method for the formation of C-N bonds, providing access to amines, amino acid derivatives, and nitrogen-containing heterocycles. These reactions proceed through the formation of a rhodium-carbene intermediate from a diazo compound, which is then intercepted by an amine or amide.

The insertion of alkynyl carbenes into N-H bonds is a valuable transformation for the synthesis of functionalized α-alkynyl α-amino esters and nitrogen heterocycles. While a broad range of dirhodium(II) carboxylates can catalyze this reaction, dirhodium(II) acetate (B1210297) (Rh2(OAc)4) has been reported to provide excellent yields. Alkynyl hydrazone carboxylates can serve as effective donor-acceptor carbene precursors for these reactions acs.orgumich.edursc.org. The reaction is believed to proceed via a metal-bound ylide intermediate, followed by a 1,2-proton transfer.

Table 2: Rhodium(II)-Catalyzed N-H Insertion of Alkynyl Carbenes

Catalyst Diazo Precursor Amine/Amide Product Yield (%)
Rh2(OAc)4 Alkynyl hydrazone carboxylate Various amines α-Alkynyl α-amino ester Good to Excellent

Data is based on studies reporting high yields with Rh2(OAc)4 acs.orgumich.edursc.org.

The N-H insertion of carbenes into amides and amines is a well-established method for the synthesis of α-amino acid and peptide derivatives. Dirhodium(II) carboxylates are highly effective catalysts for this transformation. Studies using chiral dirhodium(II) carboxylate catalysts in the reaction of methyl 2-diazophenylacetate and dimethyl α-diazobenzylphosphonate with benzyl carbamate have shown good to high yields of the corresponding N-H insertion products semanticscholar.org. However, the enantioselectivity in these particular examples was found to be low semanticscholar.org. The steric and electronic properties of the carboxylate ligands on the dirhodium catalyst can influence the efficiency of the reaction. The bulky pivalate ligands of this compound may offer different selectivity profiles compared to less hindered catalysts like Rhodium(II)acetate.

Table 3: Dirhodium(II)-Catalyzed N-H Insertion into Benzyl Carbamate

Catalyst Type Diazo Compound Product Yield (%) ee (%)
Chiral Dirhodium(II) Carboxylates Methyl 2-diazophenylacetate N-Benzyloxycarbonylphenylglycine methyl ester 62-92 <5

Data from a study using a range of 16 chiral dirhodium(II) catalysts semanticscholar.org.

Oxygen-Hydrogen (O-H) Insertion Reactions

O-H insertion reactions catalyzed by dirhodium(II) complexes provide a direct route to α-alkoxy and α-acyloxy carbonyl compounds. These reactions are typically fast and high-yielding. The reaction involves the formation of a rhodium-carbene from a diazo compound, which then reacts with an alcohol or a carboxylic acid. The catalyst Rh2(esp)2, a dirhodium(II) carboxylate with ethyl- and phenyl-substituted α,α,α',α'-tetramethyl-1,3-benzenedipropanoic acid ligands, has been identified as a highly efficient catalyst for the O-H insertion of carboxylic acids into acceptor/acceptor diazo compounds, with reactions often completing within minutes at room temperature in excellent yields researchgate.net. This high efficiency suggests that other dirhodium(II) carboxylates, including this compound, are also likely to be effective catalysts for this transformation.

Table 4: Rh2(esp)2-Catalyzed O-H Insertion of Carboxylic Acids into Diazo Compounds

Carboxylic Acid Diazo Compound Product Yield (%)
Boc-L-Phe-OH Diethyl diazomalonate α-(Acyloxy)malonate High

Data based on a study highlighting the high efficiency of Rh2(esp)2 researchgate.net.

Boron-Hydrogen (B-H) Insertion Reactions

The insertion of carbenes into B-H bonds represents a modern and efficient method for the synthesis of organoboron compounds. Dirhodium(II) carboxylate catalysts are highly effective in promoting this transformation. In particular, highly enantioselective dirhodium-catalyzed B-H bond insertion reactions with diaryl diazomethanes as carbene precursors have been developed dicp.ac.cn. These reactions can afford chiral gem-diarylmethine borane compounds in high yields and with excellent enantioselectivities dicp.ac.cn. The choice of the chiral dirhodium catalyst is crucial for achieving high stereocontrol. While specific data for this compound is not prevalent in the context of asymmetric B-H insertion, its achiral nature would lead to racemic or diastereomeric mixtures of products, depending on the substrate.

The reaction of N-heterocyclic carbene (NHC)-boranes with diazocarbonyl compounds in the presence of rhodium(II) salts also leads to stable α-NHC-boryl carbonyl compounds in good yields researchgate.net. This method demonstrates good tolerance for variations in both the NHC-borane and the diazocarbonyl component.

Table 5: Dirhodium-Catalyzed Enantioselective B-H Bond Insertion

Catalyst Diazoalkane Borane Adduct Product Yield (%) ee (%)
Rh2(S-TBPTTL)4 4-Nitrophenyl phenyl diazomethane Trimethylamine-borane Chiral gem-diarylmethine borane 96 91

Data from a study on highly enantioselective dirhodium-catalyzed B-H bond insertion reactions dicp.ac.cn.

Aziridination Reactions of Alkenes

Dirhodium(II) carboxylate-catalyzed aziridination of alkenes is a powerful method for the synthesis of three-membered nitrogen-containing heterocycles. These reactions typically involve the transfer of a nitrene group from a suitable precursor, such as a sulfamate or a sulfonamide derivative, to an alkene. C4-symmetrical dirhodium(II) tetracarboxylates have been shown to be highly efficient catalysts for the asymmetric intermolecular aziridination of substituted alkenes with sulfamates acs.orgconicet.gov.aracs.orgnih.gov. These reactions can proceed with high yields and excellent enantioselectivities, accommodating a wide range of mono-, di-, and trisubstituted olefins acs.orgconicet.gov.aracs.orgnih.gov.

The reaction is often carried out in the presence of an oxidant, such as PhI(OPiv)2. The choice of the dirhodium catalyst, specifically the chirality of the carboxylate ligands, is critical for achieving high enantiocontrol. While this compound itself is achiral and would not induce enantioselectivity, it can serve as an effective catalyst for the diastereoselective aziridination of chiral alkenes or in reactions where stereocontrol is not a primary concern.

Table 6: Enantioselective Intermolecular Aziridination of Alkenes with Sulfamates

Catalyst Alkene Product Yield (%) ee (%)
C4-Symmetrical Dirhodium(II) Tetracarboxylates Styrene N-Sulfonylaziridine 85 87.5:12.5 (er)

Data from a study on asymmetric intermolecular aziridination of substituted alkenes with sulfamates acs.orgconicet.gov.aracs.orgnih.gov.

Ylide Formation and Subsequent Rearrangement Reactions

Dirhodium(II) carboxylates, such as Rhodium(II) acetate (Rh₂(OAc)₄), are exceptional catalysts for transformations involving ylides. nih.gov These reactions typically begin with the catalyst reacting with a diazo compound to form a rhodium carbene, which is then intercepted by a heteroatom (such as sulfur, oxygen, or nitrogen) to form an ylide intermediate. This highly reactive ylide can then undergo a variety of subsequent transformations, most notably sigmatropic rearrangements.

The mechanism of ylide formation and reaction can be influenced by the catalyst and substrates involved. In some cases, a metal-stabilized ylide is responsible for product formation, leading to catalyst-dependent diastereocontrol. nih.gov In other instances, a "free" ylide may be the reactive intermediate. nih.gov

A common application is the formation of carbonyl ylides from the reaction of dirhodium(II) carbenes with aldehydes. These ylides can then participate in [3+2] cycloaddition reactions with dipolarophiles like dimethyl acetylenedicarboxylate (DMAD) to furnish dihydrofurans. nih.govmdpi.com

Sulfur ylides are also readily formed and undergo synthetically useful rearrangements. Benzyl thioethers react with aryldiazoacetates in the presence of a rhodium(II) catalyst to generate sulfur ylides that, depending on the solvent, can undergo either a conicet.gov.aracs.org- or acs.orgnih.gov-sigmatropic rearrangement. nih.gov An efficient oxa- acs.orgnih.gov-sigmatropic rearrangement of sulfur ylides derived from α-thioesters or ketones and diazo carbonyl compounds has also been developed, providing access to sulfur-tethered vinylogous carbonates. researchgate.netacs.org This methodology is also applicable to α-selenoesters. researchgate.netacs.org

The scope of these reactions is broad, enabling the construction of complex molecular architectures. For instance, a highly stereoselective reaction involving a chalcogenide ylide formation followed by a Smiles rearrangement has been developed using diaryl thioethers or selenoethers and triazoles, providing an efficient route to trisubstituted acyclic vinyl sulfides and selenides. rsc.org

Table 3: Scope of Rhodium-Catalyzed Ylide Formation and Rearrangement

Diazo CompoundYlide SourceYlide TypeSubsequent ReactionProduct ClassReference(s)
Ethyl diazoacetateAryl aldehydesCarbonyl ylide[3+2] CycloadditionDihydrofurans nih.gov
AryldiazoacetatesBenzyl thioethersSulfur ylide conicet.gov.aracs.org- or acs.orgnih.gov-Sigmatropic rearrangementFunctionalized thioethers nih.gov
Diazo carbonylsα-Thioesters/ketonesSulfur ylideOxa- acs.orgnih.gov-Sigmatropic rearrangementVinylogous carbonates researchgate.netacs.org
From TriazolesDiaryl thioethers/selenoethersChalcogenide ylideSmiles rearrangementAcyclic vinyl sulfides/selenides rsc.org

Cycloaddition Chemistry

Dirhodium(II) paddlewheel complexes are versatile catalysts that promote a variety of transformations, including several types of cycloaddition reactions. mdpi.com These reactions are powerful for rapidly building molecular complexity and constructing cyclic and heterocyclic frameworks. mdpi.com

The [2+2+2] cycloaddition is an atom-economical process that assembles six-membered rings from three unsaturated components, such as alkynes or alkenes. mdpi.comnih.gov Rhodium complexes are particularly advantageous catalysts for this transformation due to their high activity and the ability to tune reactivity and selectivity by modifying the ligands around the metal center. mdpi.comnih.gov

The generally accepted mechanism for the rhodium-catalyzed [2+2+2] cycloaddition begins with the oxidative coupling of two alkyne molecules to the rhodium center, forming a rhodacyclopentadiene intermediate. mdpi.comnih.gov This intermediate then undergoes insertion of a third unsaturated molecule (the "enophile" or "dienophile"), followed by reductive elimination to release the six-membered ring product and regenerate the active rhodium catalyst. mdpi.com

This methodology has a broad scope and is not limited to the trimerization of alkynes to form benzene derivatives. researchgate.net By incorporating other unsaturated partners like alkenes, allenes, or nitriles, a wide array of functionalized six-membered carbocycles and heterocycles can be constructed. mdpi.comnih.gov The fine-tuning of the rhodium catalyst and reaction conditions allows for high levels of chemo-, regio-, diastereo-, and enantioselectivity. nih.gov

The synthetic utility of this reaction is demonstrated in its application to the synthesis of complex molecules, including biaryls, helicene-like molecules, and various biologically active compounds. researchgate.net Both neutral rhodium complexes, like Wilkinson's catalyst, and cationic rhodium complexes have been successfully employed to catalyze these cycloadditions. mdpi.comresearchgate.net

[5+2+1] Cycloaddition Reactions and Ring Expansion Strategies

Rhodium-catalyzed cycloaddition reactions are powerful methods for constructing complex cyclic molecules with high efficiency and stereoselectivity. nih.gov Among these, the [5+2+1] cycloaddition of ene-vinylcyclopropanes (ene-VCPs) and carbon monoxide (CO) stands out as an effective strategy for synthesizing eight-membered carbocycles, which are common structural motifs in various natural products. pku.edu.cnsemanticscholar.org This reaction was designed based on the hypothesis that under a CO atmosphere, an eight-membered rhodacycle intermediate, formed from cyclopropane cleavage and alkene insertion, would undergo rapid CO insertion. nih.gov This insertion creates a nine-membered rhodacycle that then facilitates reductive elimination to yield the final [5+2+1] cycloadduct. nih.gov

The reaction exhibits a broad substrate scope, with carbon-, nitrogen-, and oxygen-tethered ene-VCPs all participating effectively to produce bicyclic cyclooctenones in high yields and with excellent diastereoselectivity. pku.edu.cn For instance, the reaction generally yields cis-fused 5-8 bicyclic systems as the primary product. pku.edu.cn The efficiency of this method has been demonstrated in the total synthesis of natural products such as (+)-asteriscanolide, where the key bicyclo[6.3.0]undecane skeleton was constructed using this rhodium-catalyzed [5+2+1] cycloaddition. pku.edu.cn

Mechanistic studies involving kinetic analysis and quantum chemical calculations have shed light on the reaction pathway. pku.edu.cn The catalytic cycle is understood to involve several key steps: the dissociation of a dimeric rhodium catalyst resting state into a monomeric active species, cleavage of the cyclopropane ring (which is the turnover-limiting step), insertion of the alkene, insertion of CO, and finally, reductive elimination to form the product. pku.edu.cn

In addition to cycloadditions, rhodium(II) catalysts are instrumental in mediating various ring expansion strategies. These reactions provide access to medium-sized rings, which are often challenging to synthesize using traditional methods. mdpi.comresearchgate.net One such strategy involves the rhodium(II)-catalyzed denitrogenative reaction of 1-sulfonyl-1,2,3-triazoles. nih.gov This process, which proceeds through an azavinyl carbene intermediate, leads to the formation of ring-expanded enaminones in high yields. nih.gov For example, cyclic substituents on the triazole can be smoothly converted to 6-, 7-, and 8-membered rings. nih.gov Another notable example is the rhodium(II)-catalyzed ring expansion of pyrazoles with diazocarbonyl compounds, which furnishes 1,2-dihydropyrimidines. nih.gov This reaction represents a novel carbenoid insertion into a nitrogen-nitrogen bond. nih.gov

Table 1: Scope of Rhodium-Catalyzed [5+2+1] Cycloaddition of Ene-Vinylcyclopropanes (ene-VCPs) and CO pku.edu.cn

Tether (X) Yield
C(CO₂Me)₂ H H 54%
NTs H H 81%
O H H 74%
CMe₂ H H 19%
C(CO₂Et)₂ Me Me 83%
NTs Me Me 85%

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a versatile and powerful reaction for synthesizing five-membered heterocyclic rings, a common core in many biologically active compounds. wikipedia.orgmdpi.com This reaction involves a 1,3-dipole reacting with a dipolarophile, such as an alkene or alkyne. wikipedia.orgorganic-chemistry.org Dirhodium(II) carboxylate catalysts, including this compound, play a crucial role in facilitating these transformations, particularly through the decomposition of diazocarbonyl compounds to generate carbonyl ylides, which act as 1,3-dipoles. wikipedia.orgresearchgate.net

The mechanism of the metal-catalyzed reaction begins with the formation of a metallocarbene from the diazocarbonyl precursor. wikipedia.org This intermediate can then undergo an intramolecular nucleophilic attack by the carbonyl oxygen, regenerating the rhodium catalyst and forming the carbonyl ylide. wikipedia.org This transient ylide subsequently reacts with a dipolarophile to form the five-membered oxacycle. wikipedia.org The use of dirhodium(II) catalysts has been pivotal in expanding the utility of this reaction in modern organic synthesis. researchgate.net

Chiral dirhodium(II) paddlewheel complexes are particularly effective catalysts for asymmetric 1,3-dipolar cycloadditions, enabling high levels of chemo-, regio-, and stereoselectivity. mdpi.commdpi.com The steric and electronic properties of the carboxylate ligands on the dirhodium center significantly influence the catalyst's selectivity. For example, in the enantioselective tandem carbonyl ylide formation/intermolecular 1,3-dipolar cycloaddition of α-diazoketones, catalysts with bulkier ligands at the α-carbon, such as Rh₂(S-PTTL)₄, have been shown to provide higher enantioselectivity compared to those with less bulky ligands. mdpi.com

The regioselectivity of these cycloadditions can often be predicted and rationalized using frontier molecular orbital (FMO) theory, by analyzing the HOMO-LUMO energy gaps between the dipole and the dipolarophile. wikipedia.org However, the presence of the metal catalyst can also influence regioselectivity through the formation of stabilized metallocarbenes. wikipedia.org Furthermore, cationic chiral dirhodium(II,III) carboxamidate catalysts have demonstrated enhanced Lewis acidity, leading to increased reaction rates and improved regio- and stereoselectivities in reactions such as the 1,3-dipolar cycloaddition of nitrones with α,β-unsaturated aldehydes. nih.govacs.org

Table 2: Effect of Chiral Dirhodium(II) Catalysts on Enantioselectivity in a Tandem Carbonyl Ylide Formation/1,3-Dipolar Cycloaddition mdpi.com

Catalyst Enantiomeric Excess (ee)
Rh₂(S-PTA)₄ 35%
Rh₂(S-PTV)₄ 51%
Rh₂(S-PTTL)₄ 74%

Other Catalytic Applications

Reductive Carbonylation of Organic Substrates

Carbonylation reactions, which introduce a carbonyl group into an organic substrate using carbon monoxide, are fundamental transformations in organic synthesis. researchgate.net Rhodium-based catalysts are particularly effective for these processes. mdpi.com Reductive carbonylation involves the simultaneous introduction of a carbonyl group and reduction of the substrate. A notable application is the reductive carbonylation of aryl iodides to produce arylaldehydes, using syngas (a mixture of CO and H₂). nih.gov

An efficient catalytic system for this transformation can be composed of a simple rhodium salt, such as RhCl₃·3H₂O, a phosphine ligand like triphenylphosphine (PPh₃), and a base. nih.gov This system demonstrates high activity and broad substrate tolerance, converting a range of aryl iodides into their corresponding aldehydes in good to excellent yields under relatively mild conditions. The reaction mechanism is believed to involve the formation of an active rhodium(I) species, such as RhCl(PPh₃)₃, which then undergoes oxidative addition into the aryl-iodide bond. nih.gov This is followed by CO insertion and subsequent hydrogenolysis with H₂ to yield the aldehyde product and regenerate the catalyst. nih.gov

Rhodium catalysts are also employed in direct oxidative carbonylation reactions, where an aromatic C-H bond is converted into an ester in the presence of CO and an alcohol. nih.gov This method allows for the carbonylation of electron-rich, electron-poor, and heterocyclic arenes with high functional group tolerance and excellent regioselectivity. nih.gov

Table 3: Rhodium-Catalyzed Reductive Carbonylation of Various Aryl Iodides nih.gov

Aryl Iodide Product Yield
Iodobenzene Benzaldehyde 95%
1-Iodo-4-methylbenzene 4-Methylbenzaldehyde 92%
1-Iodo-4-methoxybenzene 4-Methoxybenzaldehyde 94%
1-Iodo-4-chlorobenzene 4-Chlorobenzaldehyde 85%
2-Iodonaphthalene 2-Naphthaldehyde 91%

Depolymerization Processes (e.g., Lignin)

Lignin, an abundant aromatic biopolymer, is a promising renewable source for aromatic chemicals. st-andrews.ac.uk However, its complex and recalcitrant structure makes selective depolymerization challenging. researchgate.net Rhodium-based catalytic systems have emerged as effective tools for lignin degradation, particularly in tandem with other catalytic processes. st-andrews.ac.uk

One strategy involves a two-step approach where lignin's prevalent β-O-4 ether linkages are first cleaved by acid-catalyzed hydrolysis, often using water-tolerant Lewis acids. st-andrews.ac.uk This initial step generates reactive aldehyde intermediates, which are prone to recondensation reactions that form higher molecular weight products. researchgate.net To prevent this, a rhodium complex, such as one prepared from [Rh(cod)Cl]₂ and a phosphine ligand, is used to catalytically decarbonylate these aldehydes in situ. st-andrews.ac.uk This trapping strategy limits the loss of monomers and enhances the yield of valuable aromatic products. st-andrews.ac.uk

Another approach utilizes rhodium complexes for the redox-neutral cleavage of lignin in aqueous media. rsc.org Simple rhodium terpyridine complexes have been shown to effectively depolymerize lignin model compounds and extracted dioxasolv lignin into aromatic ketones and phenols. rsc.org Mechanistic studies suggest this transformation proceeds via a hydrogen autotransfer process catalyzed by the rhodium complex. rsc.org A significant advantage of some of these rhodium-catalyzed systems is their ability to selectively target the lignin component of lignocellulose while leaving the (hemi)cellulose portions largely intact, realizing a "lignin-first" approach to biomass valorization. rsc.org Furthermore, rhodium catalysts have been used in the decarbonylation of modified lignin motifs as part of a multi-step strategy to produce specific acetophenone-type products. rug.nl

Mechanistic Investigations of Rhodium Ii Catalyzed Transformations

Elucidation of Key Catalytic Intermediates

The transient and highly reactive nature of intermediates in rhodium(II) catalysis presents a significant challenge to their direct observation and characterization. Nevertheless, a combination of spectroscopic techniques and computational studies has provided profound insights into the structures and roles of rhodium carbenoid, nitrenoid, and metal-bound ylide species.

Rhodium carbenoids are central intermediates in a vast array of transformations, including cyclopropanation, C-H functionalization, and ylide formation. While their fleeting existence has made direct spectroscopic observation difficult, a stable donor-acceptor rhodium carbene complex has been isolated and characterized, providing a valuable model for the transient species. caltech.edunih.govconsensus.app

Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be a powerful tool in characterizing these species. The carbenoid carbon in a stable rhodium carbene complex is highly deshielded, a characteristic feature observed in NMR spectra. caltech.edu Furthermore, 103Rh NMR spectroscopy, despite its challenges due to the nucleus's low sensitivity, can provide direct information about the electronic environment of the rhodium centers. huji.ac.ilacs.org Recent advancements using proton-detected triple resonance NMR experiments have made the acquisition of 103Rh NMR spectra more accessible, enabling the correlation of rhodium chemical shifts with catalytic activity. acs.org

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers further insights into the bonding of rhodium carbenoids. The Rh=C bond exhibits characteristic vibrational modes that can be identified and analyzed. caltech.edu For instance, IR spectroscopy has been extensively used to characterize the related rhodium carbonyl complexes, where the C-O stretching frequencies provide information about the electronic properties of the metal center. ionicviper.orgwatsonlaserlab.comnih.govarxiv.org Analogously, the vibrational frequencies associated with the rhodium-carbene bond can elucidate the degree of back-bonding and the electrophilicity of the carbene carbon.

Extended X-ray Absorption Fine Structure (EXAFS) analysis has also been employed to determine the bond lengths and coordination environment of the rhodium centers in carbenoid intermediates, confirming the structural features predicted by computational models. nih.govconsensus.app Quantum-chemical calculations have complemented these experimental findings, revealing that the Rh=C bond possesses both weak σ and π components. nih.govconsensus.app These computational studies have been crucial in understanding the electronic structure and reactivity of rhodium carbenoids. researchgate.netnih.gov

Table 1: Spectroscopic Data for Rhodium Carbenoid Characterization

Spectroscopic TechniqueObserved FeatureImplication
13C NMRHighly deshielded carbenoid carbon signalElectrophilic nature of the carbene carbon
103Rh NMRChemical shift variation with ligandsProbes the electronic environment of the Rh centers
IR/Raman SpectroscopyCharacteristic Rh=C stretching frequencyInformation on bond strength and order
EXAFSDetermination of Rh-C bond lengthsStructural confirmation of the intermediate

Analogous to carbenoids, rhodium nitrenoids are key intermediates in nitrogen-transfer reactions, such as C-H amination and aziridination. researchgate.netibs.re.krresearchgate.net The direct spectroscopic detection of these species is challenging due to their high reactivity. However, a combination of experimental and computational methods has provided strong evidence for their existence and role in catalysis.

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in modeling the formation and reactivity of rhodium nitrenoids. These studies suggest that the reaction of a rhodium(II) catalyst with a nitrene precursor, such as an azide, leads to the formation of a rhodium-nitrenoid species. ibs.re.kr This intermediate is proposed to be the active species responsible for the subsequent C-N bond formation.

Experimental evidence for the formation of rhodium nitrenoids has been gathered through various techniques. Electron Paramagnetic Resonance (EPR) spectroscopy has been used to study the electronic structure of related copper nitrenoid complexes, providing insights into the nature of the metal-nitrogen bond. nih.gov Mass spectrometry can be used to detect the mass of proposed intermediates in the gas phase. ibs.re.kr Furthermore, the generation of nitrenoids via photoactivation of rhodium-hydroxamate complexes has been investigated, with transient absorption spectroscopy being a potential tool for their characterization. nih.gov

The reactivity of catalytically generated rhodium nitrenoids provides indirect evidence for their formation. For example, in alkene difunctionalization reactions, the reaction is proposed to proceed through aziridination followed by nucleophilic ring-opening induced by the rhodium-bound nitrene. researchgate.net Mechanistic studies have shown that this catalytic cycle involves a key rhodium-bound nitrene intermediate that plays a dual role in both aziridination and subsequent activation of the aziridine. researchgate.net

Ylides are another important class of intermediates generated from the reaction of rhodium carbenoids with heteroatom-containing compounds. A key mechanistic question is whether the subsequent rearrangement or reaction of the ylide occurs while it is still bound to the rhodium catalyst (a metal-bound ylide) or after its dissociation (a free ylide). The nature of this intermediate has significant implications for the stereoselectivity of the reaction, as the chiral information from the catalyst can only be transferred if the ylide remains in the coordination sphere of the metal.

Computational studies have been pivotal in addressing this question. DFT calculations can be used to model the energy profiles of both the metal-bound and free ylide pathways. These studies have shown that the preference for one pathway over the other is influenced by several factors, including the steric bulk of the substituents on the carbene and the nature of the rhodium catalyst's ligands.

For example, in certain caltech.edunih.gov-sigmatropic rearrangements, computational results suggest that the dissociation of the rhodium catalyst to form a free ylide can be energetically favorable, particularly when bulky functional groups are present near the carbene carbon. In other systems, the metal-bound pathway is predicted to be kinetically favored.

The reactivity of these ylide intermediates is diverse. They can undergo a variety of synthetically useful transformations, including sigmatropic rearrangements, Stevens rearrangements, and Sommelet-Hauser rearrangements. The outcome of the reaction is often dependent on the specific structure of the ylide and the reaction conditions. For instance, in the context of Rhodium(II)dipivalate catalysis, the choice of solvent and temperature can influence the chemoselectivity of the ylide transformation.

Kinetic Studies and Rate-Determining Steps

Understanding the kinetics of a catalytic reaction is crucial for optimizing reaction conditions and for gaining deeper mechanistic insight. In situ monitoring techniques and kinetic isotope effect studies have been invaluable in determining the rate-determining steps and elucidating the individual steps of the catalytic cycle in rhodium(II)-catalyzed transformations.

In situ reaction monitoring provides real-time information about the concentration of reactants, products, and sometimes even catalytic intermediates. This data allows for the determination of reaction rates, reaction orders with respect to each component, and catalyst stability. Techniques such as in situ Infrared (IR) spectroscopy (ReactIR) and NMR spectroscopy are commonly employed for this purpose. nih.govnih.govresearchgate.net

For example, in situ IR spectroscopy has been used to follow the disappearance of the characteristic azide stretch of a diazo compound, allowing for the continuous monitoring of the reaction progress in rhodium-catalyzed C-H functionalization reactions. nih.govnih.govresearchgate.net Such studies have revealed that for certain dirhodium-catalyzed C-H functionalization reactions, the C-H insertion step is rate-determining. nih.govnih.gov The reaction was found to have a positive order in the catalyst and the C-H substrate but a zero-order dependence on the diazo compound under conditions where the diazo compound is in large excess. nih.gov

These kinetic profiles can also provide information about catalyst robustness. By performing "same excess" experiments, where the reaction is run to a certain conversion and then fresh catalyst is added, it is possible to determine if the catalyst deactivates over the course of the reaction. In many rhodium(II)-catalyzed systems, the catalysts have been shown to be remarkably robust, capable of achieving very high turnover numbers. nih.govresearchgate.net

Table 2: Kinetic Parameters from In Situ Analysis of a Rhodium(II)-Catalyzed C-H Functionalization

ReactantReaction Order
Rhodium(II) CatalystPositive
C-H SubstratePositive
Diazo CompoundZero (at high concentration)

The kinetic isotope effect (KIE) is a powerful tool for probing the mechanism of reactions involving bond cleavage to a specific atom. slideserve.comresearchgate.netpkusz.edu.cnresearchgate.netsnnu.edu.cn By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is broken or formed in the rate-determining step. A primary KIE (kH/kD > 1) is typically observed when a C-H bond is cleaved in the rate-determining step.

In the context of rhodium(II)-catalyzed C-H activation reactions, KIE studies have provided strong evidence for the involvement of C-H bond cleavage in the rate-limiting step. Large primary KIE values are often observed, indicating that the transition state for this step involves significant breaking of the C-H bond.

The magnitude of the KIE can also provide information about the nature of the transition state. For example, a linear transition state for hydrogen transfer is expected to give a larger KIE than a bent transition state. Furthermore, the absence of a significant KIE can suggest that C-H bond cleavage occurs in a fast step after the rate-determining step.

By combining KIE studies with in situ kinetic analysis and computational modeling, a comprehensive picture of the reaction mechanism can be constructed. These studies have been essential in confirming the proposed catalytic cycles for many rhodium(II)-catalyzed transformations and in guiding the development of more efficient and selective catalysts.

Detailed Transition State Analysis and Reaction Pathways

The efficacy and selectivity of transformations catalyzed by dirhodium(II) complexes, such as this compound, are governed by the intricate details of their reaction mechanisms. Understanding the structure and energetics of transition states is paramount for rational catalyst and substrate design. The reactivity of these catalysts stems from their ability to decompose diazo compounds, generating transient rhodium carbene intermediates that are central to a wide array of powerful synthetic methods, including cyclopropanation and C-H insertion reactions. chemrxiv.orgnih.govresearchgate.net

The geometry of the transition state in rhodium(II)-catalyzed reactions is delicately balanced by a combination of steric and electronic interactions between the catalyst, the diazo precursor, and the substrate. These factors are critical in dictating the chemo-, regio-, and stereoselectivity of the transformation. nih.govresearchgate.net

Electronic Factors: The electrophilicity of the rhodium center is a dominant electronic factor. The four carboxylate ligands, in this case, pivalate (B1233124), modulate the electron density at the rhodium atoms. More electron-withdrawing ligands increase the catalyst's electrophilicity, enhancing its reactivity towards the nucleophilic diazo compound and influencing the subsequent reactivity of the rhodium carbene intermediate. Highly electrophilic Rh(II) complexes can exhibit different selectivity profiles compared to their less electrophilic counterparts. researchgate.net For instance, in competing pathways such as benzylic C-H insertion versus aromatic addition (Buchner reaction), catalyst electrophilicity can be a deciding factor. researchgate.net

Steric Factors: The bulky tert-butyl groups of the pivalate ligands create a sterically hindered environment around the catalytic active sites. This steric bulk plays a crucial role in discriminating between different substrate approaches and conformational orientations in the transition state. In intermolecular reactions, the catalyst's steric profile can control facial selectivity. In intramolecular reactions, steric constraints imposed by the catalyst can favor the formation of specific ring sizes by influencing the conformation of the transition state assembly. researchgate.net The substitution pattern on both the diazo compound and the reacting substrate also contributes significantly to steric hindrance, further guiding the reaction pathway. researchgate.net

The interplay of these factors allows for fine-tuning of the catalyst system to achieve high levels of control over the reaction outcome. nih.gov

Table 1: Influence of Steric and Electronic Factors on Reaction Selectivity

FactorInfluence on Transition StateEffect on SelectivityExample
Increased Catalyst Electrophilicity (Electronic)Lowers transition state energy for carbene formation; alters carbene reactivity.Can alter chemoselectivity (e.g., C-H insertion vs. aromatic addition). researchgate.netUsing Rh(II) complexes with electron-withdrawing trifluoroacetate ligands instead of pivalate.
Increased Steric Bulk on Catalyst (Steric)Restricts substrate approach to the carbene center.Enhances stereo- and regioselectivity by favoring less hindered pathways.Comparison of this compound with less bulky Rhodium(II)acetate.
Bulky Substituents on Substrate (Steric)Creates steric repulsion in certain transition state geometries.Directs C-H insertion away from sterically congested sites.Preferential insertion into a primary C-H bond over a nearby tertiary C-H bond.

A central question in the mechanism of rhodium-carbene reactions is whether they proceed through a concerted, single-transition-state pathway or a stepwise mechanism involving discrete intermediates. Computational and experimental studies suggest that the operative pathway is highly dependent on the specific reaction type (e.g., cyclopropanation, C-H insertion) and the nature of the substrates.

Concerted Mechanisms: For many reactions, such as the cyclopropanation of simple alkenes, a concerted mechanism is often favored energetically. nih.gov In this manifold, the rhodium carbene transfers the CR₂ group to the alkene in a single, synchronous or asynchronous, transition state. Similarly, C-H insertion reactions are frequently depicted as occurring via a concerted "hydride-transfer-like" transition state where the C-H bond is broken and the new C-C and C-H bonds are formed simultaneously.

Stepwise Mechanisms: Alternatively, stepwise pathways can be operative. These mechanisms involve the formation of a distinct intermediate, which then collapses to the final product. For example, a stepwise cyclopropanation could involve the initial formation of a diradical or zwitterionic intermediate. In the context of C-H insertion into substrates containing heteroatoms, a common stepwise pathway involves the initial formation of an ylide intermediate, followed by a rearrangement (e.g., Stevens rearrangement or Sommelet-Hauser rearrangement) to yield the final product. The energy difference between the transition states for the concerted pathway and the formation of the stepwise intermediate can be small, leading to competing mechanisms. nih.gov

Table 2: Comparison of Concerted and Stepwise Pathways for Rh(II)-Catalyzed Cyclopropanation

CharacteristicConcerted MechanismStepwise Mechanism
Number of StepsOneTwo or more
Key SpeciesSingle transition stateOne or more discrete intermediates (e.g., ylide, diradical)
StereochemistryGenerally stereospecific (configuration of alkene is retained)Can be non-stereospecific due to bond rotation in the intermediate
Energetic ProfileSingle activation barrierMultiple activation barriers and minima for intermediates

Role of External Oxidants, Additives, and Co-catalysts

While the classic Rh(II)dipivalate-catalyzed reactions utilize diazo compounds as carbene precursors, the scope of rhodium(II) catalysis can be expanded through the use of external reagents. These include oxidants for in situ generation of reactive intermediates, as well as additives and co-catalysts that modify the catalytic environment.

In some transformations, such as oxidative C-H amination, the reactive rhodium nitrene intermediate is not generated from a diazo-equivalent. Instead, a nitrogen source like a sulfamate ester is used in the presence of an external oxidant. researchgate.net A common oxidant for this purpose is PhI(OAc)₂ (diacetoxyiodobenzene). The oxidant facilitates the formation of the rhodium nitrene, which then undergoes the desired C-H insertion. In some cases, the development of co-catalyst systems, such as those combining cobalt and palladium, provides an alternative to rhodium-catalyzed insertions, highlighting the broader strategy of using multiple metallic species to achieve a desired transformation. researchgate.net

Additives can also play a crucial role in modulating the reactivity and selectivity of Rh(II)dipivalate. Lewis basic additives can coordinate to the axial sites of the catalyst, altering its electronic properties and, consequently, its catalytic performance. In other cases, additives are employed to overcome specific limitations in reactions like asymmetric cyclopropanation, helping to improve enantioselectivity or product yield. chemrxiv.org

Influence of Solvent Coordination on Catalytic Mechanisms

The choice of solvent can have a profound impact on the mechanism and efficiency of rhodium(II)-catalyzed reactions. chemrxiv.org Solvents can influence the stability of intermediates and transition states, but more directly, they can coordinate to the axial positions of the dirhodium catalyst.

For this reason, reactions involving rhodium carbene intermediates are often performed in weakly coordinating or non-coordinating solvents. Low-polarity solvents like dichloromethane (CH₂Cl₂) or hexane are generally considered efficient media for C-H functionalization and cyclopropanation, as they minimize competitive binding to the catalyst's active sites. chemrxiv.org However, the optimal solvent is not always predictable, and in some specific cases, coordinating solvents have been found to be effective. chemrxiv.org

Table 3: Effect of Solvent Coordination on Catalyst Electronic Properties

Solvent TypeCoordination BehaviorEffect on Rh-Rh σ* OrbitalImpact on HOMO-LUMO GapGeneral Effect on Catalytic Activity
Non-coordinating (e.g., Hexane, CH₂Cl₂)Minimal or no axial binding. chemrxiv.orgRemains vacant and low-lying.Smaller gap.Generally higher activity. chemrxiv.org
Coordinating (e.g., Acetonitrile)Acts as an axial ligand. chemrxiv.orgBecomes populated by solvent electron density. chemrxiv.orgIncreases. chemrxiv.orgGenerally lower activity (deactivation). chemrxiv.org

Selectivity Control in Rhodium Ii Dipivalate and Dirhodium Ii Carboxylate Catalysis

Enantioselectivity in Asymmetric Catalysis

Enantioselectivity is a critical aspect of asymmetric catalysis, aiming for the preferential formation of one enantiomer over the other. In the context of dirhodium(II) catalysis, achieving high enantioselectivity relies heavily on the design of chiral ligands that create a chiral environment around the active rhodium center.

Chiral Ligand Design for Enantioinduction

The design of chiral ligands is a cornerstone of asymmetric catalysis using dirhodium(II) complexes. The fundamental principle involves replacing the achiral carboxylate ligands, such as pivalate (B1233124), with chiral ones to create a chiral pocket around the catalytic active sites. This chiral environment influences the trajectory of the incoming substrate, leading to the preferential formation of one enantiomer.

Early efforts in developing chiral catalysts for asymmetric C-H amination focused on dirhodium tetracarboxylate complexes derived from α-amino acids. However, these often resulted in low enantiomeric induction (0-20% ee) due to the lability of the bridging carboxylate groups, which led to changes in the catalyst structure during the reaction. nih.gov This challenge prompted a shift towards more robust ligand designs, such as carboxamides. While simple dirhodium tetracarboxamidates were often ineffective due to their propensity for oxidation, modifications to increase their oxidation potential proved successful. nih.gov

A significant breakthrough came with the development of dirhodium(II) catalysts bearing N-protected amino acid ligands. For instance, prolinate ligands showed unusual selectivity in reactions of diazoacetates. nih.gov The steric bulk of the ligand at the α-carbon has been shown to influence enantioselectivity. For example, in certain reactions, increasing the steric bulk of the ligand led to higher enantioselectivity. mdpi.com

The development of catalysts like Rh₂(S-DOSP)₄, derived from N-(dodecylbenzenesulfonyl)prolinate, and Rh₂(S-PTAD)₄, derived from l-adamantylglycine, has enabled highly enantioselective cyclopropanations and C-H functionalization reactions. mdpi.comnih.govnih.gov For instance, Rh₂(S-TCPTAD)₄, a catalyst developed for asymmetric C-H amination, has also been successfully applied to achieve high asymmetric induction (up to 98% ee) in the cyclopropanation of electron-deficient alkenes with a range of substrates. nih.govrsc.org

The table below summarizes the performance of various chiral dirhodium(II) catalysts in enantioselective cyclopropanation.

Table 1: Performance of Chiral Dirhodium(II) Catalysts in Enantioselective Cyclopropanation

Catalyst Substrates Enantiomeric Excess (ee) Reference
Rh₂(S-TCPTAD)₄ Electron-deficient alkenes and aryldiazoacetates Up to 98% nih.govrsc.org
Rh₂(S-DOSP)₄ Styrene and methyl phenyldiazoacetate Not specified, but used in mechanistic studies nih.gov
Rh₂(S-PTTL)₄ Styrene and α-alkyldiazoesters High enantioselectivity mdpi.com
Rh₂(S-PTAD)₄ Styrene and α-diazobenzylphosphonate 99% mdpi.com

Theoretical Models and Experimental Validation of Enantioselective Pathways

Understanding the mechanism of enantioinduction is crucial for the rational design of new and improved chiral catalysts. Theoretical models, primarily based on density functional theory (DFT) calculations, have been instrumental in elucidating the reaction pathways and the origins of enantioselectivity in dirhodium(II)-catalyzed reactions. These computational studies are often validated by experimental results, including kinetic isotope effects and X-ray crystallography.

For the cyclopropanation of styrene with methyl phenyldiazoacetate catalyzed by Rh₂(octanoate)₄, a combination of ¹³C kinetic isotope effects and DFT calculations pointed to a highly asynchronous, concerted transition state. nih.gov Similar isotope effects were observed with the chiral catalyst Rh₂(S-DOSP)₄, suggesting a comparable transition-state geometry. nih.gov

Computational studies on the Rh₂(S-TCPTAD)₄-catalyzed cyclopropanation of electron-deficient alkenes suggest that the reaction is initiated by a weak interaction between the rhodium carbene and the carbonyl group of the substrate. nih.govrsc.org The subsequent reaction pathway, leading to either cyclopropanation or epoxide formation, is dependent on the nature of the carbonyl group. nih.govrsc.org

The conformation of the chiral ligands around the dirhodium core plays a critical role in determining enantioselectivity. An "all-up" reactive conformation of the chiral ligands has been proposed to be necessary for achieving good stereoselectivity in the cyclopropanation of alkenes with α-nitro diazoacetophenones. nih.gov This hypothesis is supported by X-ray crystallography, solution NMR, and reactivity studies, and is consistent with DFT calculations on non-halogenated analogues. nih.govacs.org

The development of ion-paired chiral catalysts, where a chiral cation is associated with an anionic dirhodium complex, represents a newer strategy for enantioinduction. In this approach, noncovalent interactions between the chiral cation and the substrate can promote the desired reaction with high enantioselectivity. acs.org

Diastereoselectivity in Carbene/Nitrene Transfer and Cycloaddition Reactions

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In dirhodium(II)-catalyzed reactions, both the substrate and the catalyst can influence the diastereochemical outcome.

Substrate Control and Catalyst-Induced Diastereoselectivity

Substrate Control: The inherent stereochemistry of the substrate can direct the outcome of a reaction. For example, in intramolecular C-H insertion reactions, the conformational preferences of the substrate can lead to the formation of a specific diastereomer. In freely rotating systems, 1,5-C-H insertion is generally favored due to the formation of a stable six-membered transition state. pku.edu.cn However, steric or electronic factors within the substrate can override this preference, leading to other insertion products. pku.edu.cn

Catalyst-Induced Diastereoselectivity: The chiral ligands on the dirhodium catalyst can exert a strong influence on the diastereoselectivity of a reaction, often overriding the inherent preferences of the substrate. This is particularly evident in intermolecular reactions where the catalyst creates a chiral environment that favors the approach of the reactants in a specific orientation.

For instance, the Rh₂(S-pPhTPCP)₄ catalyst has been shown to be highly effective in promoting the diastereoselective and enantioselective cyclopropanation of nonsymmetrical azacyclomethylidenes. nih.gov Computational studies have revealed that the stereoselectivity is governed by how the substrate fits into the chiral pocket created by the catalyst's ligands. nih.gov

In the C-H functionalization of silicon-substituted alkanes, the Rh₂(S-TPPTTL)₄ catalyst enables the generation of stereodefined silacycloalkanes with high diastereoselectivity. nih.govnih.gov This catalyst can selectively functionalize either an equatorial or axial C-H bond, depending on the substituents on the silicon atom, leading to a high degree of diastereocontrol. nih.gov

The choice of catalyst can also lead to diastereodivergence, where different diastereomers of the product can be obtained from the same starting materials simply by using different catalysts. nih.gov

The following table provides examples of catalyst-induced diastereoselectivity in dirhodium(II)-catalyzed reactions.

Table 2: Catalyst-Induced Diastereoselectivity

Catalyst Reaction Type Substrates Diastereomeric Ratio (d.r.) Reference
Rh₂(S-pPhTPCP)₄ Cyclopropanation Nonsymmetrical azacyclomethylidenes >20:1 nih.gov
Rh₂(S-TPPTTL)₄ C-H Functionalization Silicon-substituted alkanes High d.r. nih.govnih.gov

Regioselectivity and Chemoselectivity

Regioselectivity is the preference for bond formation at one position over all other possible positions. Chemoselectivity is the preference for reaction with one functional group over another. Dirhodium(II) catalysts, through ligand modification, can exert significant control over both of these aspects.

Site-Selective C-H Functionalization

One of the most powerful applications of dirhodium(II) catalysis is the site-selective functionalization of C-H bonds. The reactivity of rhodium carbenes allows for insertion into otherwise unreactive C-H bonds, and the choice of catalyst can direct this insertion to a specific site within a molecule.

The electrophilicity of the dirhodium catalyst plays a crucial role in determining regioselectivity. Catalysts with electron-withdrawing ligands are more electrophilic and tend to be less selective, reacting with various C-H bonds. nih.gov Conversely, less electrophilic catalysts can exhibit higher selectivity.

In intramolecular C-H insertion reactions, the regioselectivity is influenced by a combination of electronic, steric, and conformational factors. pku.edu.cn While 1,5-C-H insertion is often favored, the use of specific catalysts can promote insertion at other positions. For example, dirhodium(II) catalysts with electron-withdrawing ligands have been shown to favor 1,3-C-H insertion over 1,5-C-H insertion in certain β-tosyl α-diazo carbonyl compounds. pku.edu.cn

In intermolecular C-H functionalization, the catalyst's structure is paramount in achieving site selectivity. For instance, in the reaction with pentane, which has two similar methylene sites, the Rh₂(S-TPPTTL)₄ catalyst cleanly promotes insertion at the C-2 position with high regioselectivity. nih.gov This catalyst generally favors reaction at the most sterically accessible methylene site. nih.gov

Different dirhodium catalysts can be used to target different types of C-H bonds. For example, specific catalysts have been developed to selectively functionalize secondary, tertiary, or primary unactivated C-H bonds. nih.gov Furthermore, catalysts like Rh₂(S-2-Cl-5BrTPCP)₄ can achieve functionalization of remote C-H bonds even in the presence of more electronically activated benzylic C-H bonds. nih.gov

The table below illustrates the site-selectivity achieved with different dirhodium(II) catalysts.

Table 3: Site-Selective C-H Functionalization

Catalyst Substrate Major Product Key Feature Reference
Rh₂(S-TPPTTL)₄ Pentane Insertion at C-2 High regioselectivity for the most sterically accessible methylene site nih.gov
Rh₂(S-TPPTTL)₄ tert-Butyl cyclohexane C-3 equatorial substituted product Effective desymmetrization with high regioselectivity nih.gov

Divergent Catalysis and Product-Selective Transformations

Divergent catalysis refers to the ability to steer a single set of reactants towards multiple, distinct products by selectively tuning the catalyst or reaction conditions. Dirhodium(II) carboxylates are particularly adept at this, enabling product-selective transformations that significantly enhance synthetic efficiency. A key strategy involves catalyst selection, where different dirhodium complexes can favor different reaction pathways from a common intermediate.

For instance, in the realm of C-H functionalization, the choice of rhodium catalyst can dictate the site of reaction. This is powerfully demonstrated in reactions involving substituted cyclobutanes, which possess multiple, similar C-H bonds. By judiciously choosing the dirhodium catalyst, it is possible to achieve regiodivergent functionalization, providing access to either 1,1-disubstituted or cis-1,3-disubstituted cyclobutane products from the same starting material nih.gov. While a simple catalyst like Rhodium(II)acetate might show poor selectivity, more sterically demanding catalysts can effectively differentiate between seemingly similar C-H bonds nih.govnih.gov.

Another example of catalyst-controlled divergence is seen in cycloaddition reactions. The reaction of vinyldiazoacetates with nitrones can proceed through different pathways depending on the catalyst's structure. Bulky dirhodium catalysts, such as dirhodium tetrakis(triarylcyclopropane carboxylates), can favor an s-trans conformation of the rhodium vinylcarbenoid intermediate. This conformational preference directs the subsequent vinylogous attack by the nitrone to proceed via a formal [3+2]-cycloaddition pathway. In contrast, a different catalyst system might favor an alternative s-cis carbenoid, which could lead to a [3+3]-annulation product nih.gov. This divergence allows for the selective synthesis of different heterocyclic scaffolds from the same starting materials.

Table 1: Catalyst-Controlled Regiodivergent C-H Functionalization of Cyclobutanes

Catalyst Substrate Product Distribution Selectivity
Rh₂(esp)₂ Methyl (cyclobutylmethyl)diazoacetate 1,1-insertion product High for 1,1-disubstitution

Data compiled from findings on regiodivergent methods for accessing chiral cyclobutanes nih.gov.

Impact of Ligand Architecture on Chemo-, Regio-, and Stereoselectivity

The paddlewheel structure of dirhodium(II) carboxylates features four bridging carboxylate ligands that create a "chiral cavity" around the active sites on the rhodium atoms. mdpi.commdpi.com The architecture of these ligands is the primary determinant of the catalyst's selectivity. While Rhodium(II)dipivalate, with its four identical achiral pivalate ligands, is an effective catalyst, its selectivity is limited compared to catalysts with more sophisticated, chiral ligand frameworks. researchgate.net

The electronic properties of the ligands are crucial. Electron-withdrawing ligands, such as those in Rhodium(II)trifluoroacetate, increase the electrophilicity of the rhodium center. This enhances the reactivity of the rhodium carbene intermediate, making it capable of inserting into even unactivated C-H bonds, though often with reduced selectivity. nih.gov Conversely, more electron-donating ligands can temper reactivity and increase selectivity.

Steric bulk is a powerful tool for controlling regioselectivity. By designing ligands with large, sterically demanding groups, a catalyst can be made to favor reactions at the most accessible C-H bond of a substrate. nih.gov For example, catalysts developed by Davies and others, such as dirhodium tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄), use bulky sulfonyl groups within the prolinate ligand to create a highly constrained environment that directs the C-H insertion of a rhodium carbene to the least hindered position with exceptional precision. nih.govnih.gov

For stereoselectivity, the chirality of the ligands is paramount. Chiral dirhodium(II) carboxylate complexes are renowned for their ability to catalyze a wide range of reactions with high levels of enantioselectivity. mdpi.commdpi.com The arrangement of the four chiral ligands around the dirhodium core can adopt several conformations (e.g., C₄, C₂, D₂ symmetry), which in turn defines the shape of the chiral pocket. mdpi.com This pocket dictates how the substrate approaches the reactive carbene intermediate, effectively shielding one face of the carbene and allowing attack from the other, thus inducing asymmetry in the product. mdpi.comnih.gov Increasing the steric bulk at the chiral center of the ligand can often enhance enantioselectivity by creating a more defined and restrictive chiral environment. mdpi.com

Table 2: Influence of Ligand Architecture on Enantioselective Cyclopropanation

Catalyst Ligand Type Key Architectural Feature Enantiomeric Excess (ee)
Rh₂(OAc)₄ Acetate (B1210297) Achiral, minimal steric bulk 0%
Rh₂(S-DOSP)₄ Prolinate-based Chiral, bulky sulfonyl group High ee (>90%)

Data reflects general performance trends noted in the literature for asymmetric cyclopropanation reactions mdpi.com.

Tuning Selectivity via Reaction Condition Optimization

Beyond the inherent properties of the catalyst's ligand architecture, the selectivity of a rhodium-catalyzed reaction can be further manipulated by optimizing the reaction conditions. Factors such as solvent, temperature, and even catalyst loading can have a profound impact on the reaction outcome. nih.govmdpi.com

The choice of solvent can be critical. In some systems, the solvent can compete with the substrate for coordination to the catalyst's axial site or influence the stability of key intermediates. An "adaptive" rhodium-based catalytic system for the hydrogenation of nitroarenes demonstrated that a simple solvent change could completely switch the product outcome. nih.gov When the reaction was run in toluene, the final aniline product was obtained in high yield. However, switching the solvent to tetrahydrofuran (THF) caused the reaction to stop at the intermediate hydroxylamine stage, also in high yield nih.gov. This selectivity switch was attributed to the competition between the solvent and the substrate for interaction with a Lewis acidic borane in the catalyst's secondary coordination sphere. nih.gov

Catalyst loading can also be an unconventional but effective tool for controlling chemoselectivity. In a Rhodium(II)-catalyzed reaction of diazopyrrolidine-diones with tetrahydrofuran, a remarkable switch in the product ratio was observed by simply changing the catalyst concentration. mdpi.com At very low catalyst loadings (e.g., 0.01 mol%), the reaction favored the formation of a C-H insertion product. In contrast, increasing the catalyst loading by three orders of magnitude (to 10 mol%) dramatically shifted the selectivity to favor an O-H insertion/ylide formation pathway mdpi.com. This unusual effect suggests that higher-order catalyst aggregates or different resting states may be present at higher concentrations, leading to alternative reaction pathways.

Temperature and the rate of addition of the diazo compound are also important variables. Lower temperatures often lead to higher selectivity, particularly enantioselectivity, by reducing the kinetic energy of the system and amplifying the energetic differences between competing diastereomeric transition states. Slow addition of the diazo compound helps to keep its concentration low, which can suppress side reactions such as carbene dimerization.

Table 3: Effect of Reaction Conditions on Product Selectivity

Reaction Variable Changed Condition 1 Outcome 1 Condition 2 Outcome 2
Nitroarene Hydrogenation Solvent Toluene Aniline (High Yield) Tetrahydrofuran (THF) Hydroxylamine (High Yield)

Data compiled from studies on adaptive catalysis and catalyst loading effects nih.govmdpi.com.

Ligand Design and Its Influence on Catalytic Performance of Dirhodium Ii Complexes

Carboxylate Ligands: Steric and Electronic Tuning

The four bridging carboxylate ligands in a dirhodium(II) paddlewheel complex play a crucial role in modulating the electronic environment of the catalytic center and defining the steric accessibility of the rhodium atoms. The electronic nature of the substituents on the carboxylate ligand directly influences the electrophilicity of the rhodium centers. Electron-withdrawing groups, such as those in perfluorinated carboxylates, render the rhodium atoms more electron-deficient, thereby enhancing their reactivity towards diazo compounds. Conversely, electron-donating groups increase the electron density at the rhodium centers, which can temper their reactivity.

The steric bulk of the carboxylate ligands is another critical parameter for controlling selectivity. Bulky carboxylate ligands, such as pivalate (B1233124), can create a more sterically hindered environment around the catalytic site. nih.govresearchgate.net This steric encumbrance can influence the trajectory of substrate approach, leading to enhanced selectivity in certain transformations. For instance, in intramolecular C-H insertion reactions, catalysts with bulky carboxylate ligands have been shown to favor the formation of five-membered rings, whereas less sterically demanding catalysts might lead to different ring sizes. nih.gov

The use of bulky ligands like pivalate can lead to significant structural changes compared to less hindered analogues like acetate (B1210297). These changes, though subtle, can have a profound impact on the catalyst's behavior.

PropertyRhodium(II) Acetate (Rh₂(OAc)₄)Rhodium(II) Dipivalate (Rh₂(Opiv)₄)Reference
Steric BulkLowHigh mdpi.com
Rh-Rh Bond Length (Å)~2.39~2.41 mdpi.com
Catalytic ActivityGenerally high reactivityCan exhibit modified selectivity due to steric hindrance nih.gov
SolubilitySoluble in polar solventsGenerally more soluble in nonpolar organic solvents wikipedia.org

Chiral Ligands Derived from Carboxylic Acids, Amino Acids, and Other Scaffolds

The development of asymmetric catalysis using dirhodium(II) complexes has been largely driven by the design and implementation of chiral bridging ligands. By replacing the achiral carboxylate ligands with chiral ones, a chiral environment is created around the catalytic center, enabling the enantioselective transformation of prochiral substrates. A wide variety of chiral scaffolds have been successfully employed for this purpose.

Initial forays into this area utilized chiral carboxylic acids, but these often provided only modest levels of enantioselectivity. A significant breakthrough came with the introduction of chiral ligands derived from N-protected amino acids. mdpi.com These ligands, particularly those with bulky N-protecting groups and side chains, have proven to be highly effective in a range of asymmetric reactions, including cyclopropanation, C-H insertion, and ylide formation. The chirality of the amino acid, coupled with the steric bulk of the protecting group, creates a well-defined chiral pocket that effectively discriminates between the enantiotopic faces of the incoming substrate.

Beyond amino acids, other chiral scaffolds have been explored to expand the scope and efficacy of chiral dirhodium(II) catalysts. These include chiral oxazolidinones, pyrrolidines, and other structurally diverse frameworks. The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize catalyst performance for specific applications.

Chiral Ligand ScaffoldExample LigandKey FeaturesTypical ApplicationsReference
N-Protected Amino AcidsN-Phthaloyl-(S)-tert-leucineBulky side chain and protecting group create a defined chiral pocket.Asymmetric cyclopropanation, C-H insertion mdpi.com
Oxazolidinones(S)-4-Isopropyloxazolidin-2-one-5-carboxylateRigid bicyclic structure provides a well-defined chiral environment.Enantioselective Si-H insertion
CarboxamidatesMethyl (S)-2-pyrrolidone-5-carboxylateChiral lactam framework.Asymmetric C-H amination

Axial Ligand Effects and Coordination Behavior

While the bridging ligands form the primary coordination sphere of the dirhodium(II) core, the axial positions are also crucial for catalytic activity. These sites are typically occupied by solvent molecules or other Lewis bases present in the reaction mixture. The coordination of an axial ligand can significantly perturb the electronic structure of the catalyst. acs.org Generally, the coordination of a Lewis base to an axial site leads to an increase in electron density at the rhodium centers, which can modulate the catalyst's reactivity.

The strength of the axial ligand coordination is a key factor. Stronger donors will have a more pronounced effect on the electronic properties of the catalyst. In some cases, axial ligands can act as inhibitors by blocking the coordination of the substrate. However, in other instances, labile axial ligands can play a beneficial role by facilitating catalyst turnover or by participating directly in the catalytic cycle.

Computational studies have provided valuable insights into the effects of axial solvent coordination on the reactivity and selectivity of dirhodium complexes in C-H insertion reactions. acs.org These studies have shown that axial ligation can influence the energy barriers for key elementary steps in the catalytic cycle. The nature of the axial ligand can therefore be strategically chosen to fine-tune the catalyst's performance.

Axial LigandCoordination StrengthEffect on Rhodium CenterImpact on CatalysisReference
Nitriles (e.g., Acetonitrile)ModerateIncreases electron densityCan modulate reactivity and selectivity acs.org
Ethers (e.g., THF)WeakSlight increase in electron densityOften acts as a weakly coordinating solvent
PhosphinesStrongSignificant increase in electron densityCan act as inhibitors or be incorporated into the catalyst design
WaterVariableCan act as a Lewis base or participate in hydrogen bondingContext-dependent effects wikipedia.org

Rational Design Principles for Enhanced Reactivity and Selectivity

The accumulated knowledge regarding the influence of both bridging and axial ligands has paved the way for the rational design of dirhodium(II) catalysts with tailored properties. The overarching goal is to create a catalyst that exhibits high reactivity, excellent selectivity (chemo-, regio-, diastereo-, and enantioselectivity), and broad substrate scope for a given transformation.

Key principles in the rational design of dirhodium(II) catalysts include:

Tuning Electrophilicity: The electronic properties of the bridging ligands are modulated to achieve the optimal level of electrophilicity at the rhodium centers for a specific reaction. This often involves a balance between reactivity and selectivity.

Steric Control: The steric bulk of the bridging ligands is strategically adjusted to control the approach of the substrate and to create a chiral environment that favors the formation of one enantiomer over the other. mdpi.com

Axial Ligand Engineering: The deliberate addition of specific axial ligands, or the choice of a coordinating solvent, can be used to fine-tune the electronic properties of the catalyst and to influence the stability of key intermediates in the catalytic cycle.

Heteroleptic Ligand Systems: The use of a combination of different bridging ligands on the same dirhodium core can lead to catalysts with unique properties. For example, a heteroleptic complex with three chiral carboxylate ligands and one achiral amidate ligand was found to be exceptionally effective in a specific asymmetric cyclopropanation reaction. alfachemic.comguidechem.com This highlights the potential for synergistic effects between different ligand types.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are increasingly being used to predict the performance of new catalyst designs and to gain a deeper understanding of the factors that govern reactivity and selectivity. acs.org

By systematically applying these design principles, it is possible to move beyond serendipitous discovery and towards the rational creation of highly efficient and selective dirhodium(II) catalysts for a wide range of chemical transformations.

Theoretical and Computational Approaches in Rhodium Ii Catalysis

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying complex systems like dirhodium catalysts. It is extensively used to elucidate the intricate details of reaction mechanisms involving Rhodium(II)dipivalate, also known by its formula [Rh₂(OPiv)₄] or [Rh₂(piv)₄].

DFT calculations are crucial for mapping the potential energy surface of a reaction, allowing for the identification and characterization of transition states and the prediction of activation energy barriers. This data is fundamental to understanding reaction kinetics and selectivity.

For instance, in reactions involving donor/acceptor diazoesters, the formation of a rhodium carbene is a key step. DFT calculations on the reaction with this compound have shown that the initial formation of an adduct between the catalyst and the diazoester is nearly barrierless. The subsequent extrusion of dinitrogen (N₂) to form the carbene intermediate proceeds through a well-defined transition state. acs.org The calculated free energy barrier for this nitrogen extrusion step is a critical parameter for understanding the rate of carbene formation. acs.org

A study combining experimental observation with DFT calculations determined the activation free energies for the nitrogen extrusion from a diazoester at the two distinct faces of a heteroleptic dirhodium complex. While not purely this compound, the values for the related carboxylate environment provide insight into the energetic landscape. acs.org

Table 1: Calculated Activation Free Energies (ΔG‡) for N₂ Extrusion

Reaction StepCatalyst FaceCalculated ΔG‡ (kcal·mol⁻¹)
N₂ Extrusion from Diazoester Adduct[O₄]-face8.5
[O₃N]-face8.8
acs.org

DFT is instrumental in tracing the entire reaction coordinate, from reactants to products, and identifying the structures of all intermediates and transition states along the way. For this compound-catalyzed reactions, this often begins with the decomposition of a diazo compound. The pathway involves the formation of a rhodium-carbene, a highly reactive intermediate that has been the subject of extensive computational and experimental study. nih.govscm.com

Computational studies on [Rh₂(OPiv)₄] confirm that after the initial low-barrier N₂ extrusion, a rhodium-carbene intermediate is formed. acs.org The stability and electronic nature of this carbene dictate the subsequent reaction pathway, whether it be cyclopropanation, C-H bond insertion, or ylide formation. nih.govresearchgate.net For example, DFT calculations have shown that in certain systems, the cyclopropanation step, rather than the initial carbene formation, is the turnover-limiting step of the catalytic cycle. acs.org

The mechanism of C-H functionalization, a hallmark reaction of dirhodium carbenes, has been proposed through computational analysis to be a concerted but asynchronous process. nih.gov This pathway involves a transition state where the carbene inserts into the C-H bond in a single step, which begins with characteristics similar to a hydride transfer before the C-C bond is fully formed. nih.gov The ability to computationally model these intermediates and pathways provides a mechanistic framework that is often difficult to access through experimental means alone.

Understanding the electronic structure of this compound and its intermediates is key to explaining its reactivity. DFT calculations provide access to a wealth of electronic information, such as molecular orbital energies, atomic charges, and bond orders. The typical Rh-Rh bond length in such paddlewheel complexes is computationally and experimentally determined to be in the range of 2.38 to 2.42 Å. mdpi.com

Spectroscopic properties can be predicted and interpreted using computational methods. For this compound, its characteristic absorption bands in the visible region have been assigned based on theoretical calculations. The band at approximately 595 nm is attributed to a π(Rh₂) → σ(Rh₂) electronic transition, while the band near 444 nm corresponds to a π*(Rh₂) → antibonding dx²-y²(Rh₂) transition. researchgate.net These transitions are indicative of the electronic structure of the dimetal center, which is the heart of the catalyst's reactivity.

Reactivity descriptors, derived from conceptual DFT, quantify the chemical behavior of the catalyst. These include:

Fukui Functions: Indicate the most electrophilic or nucleophilic sites in a molecule.

Global Hardness and Softness: Describe the resistance of the electron density to change.

Electrophilicity Index: Measures the propensity of a species to accept electrons.

By calculating these descriptors for the rhodium centers and the carbene carbon in intermediates, researchers can predict how the catalyst will interact with different substrates, guiding the design of experiments for achieving desired selectivity.

Computational Mapping and Databases for Catalyst Design

The rational design of catalysts can be accelerated by moving beyond a one-at-a-time computational approach. A powerful strategy involves the creation of databases of catalyst properties, which can then be used to build predictive models and "catalyst maps."

This approach has been applied to the broad family of dirhodium(II) catalysts, including carboxylates like the dipivalate. whiterose.ac.ukbris.ac.uk In this methodology, a diverse set of dirhodium(II) complexes are characterized by a series of DFT-calculated parameters that capture their key steric and electronic properties. These descriptors can include metrics like ligand bulk, bond lengths, and electronic parameters derived from the catalyst's molecular orbitals. bris.ac.uk

Principal Component Analysis (PCA) is then used to reduce the dimensionality of this large dataset, identifying the principal components (PCs) that capture the most significant variance within the catalyst library. The result is a low-dimensional "map" where each catalyst is represented by a point. whiterose.ac.ukbris.ac.uk This map of catalyst space allows for the visualization of relationships between catalyst structure and experimental outcomes, such as yield or selectivity. By plotting experimental results onto the map, clusters of effective catalysts can be identified, guiding the selection of catalysts for screening and optimization. bris.ac.uk This data-led approach, which can be enhanced with machine learning techniques, facilitates the computational screening of known and hypothetical catalysts, accelerating the discovery of optimal systems for specific chemical transformations. nih.gov

Quantum Mechanical Studies of Electron Transfer Processes

Dirhodium complexes are redox-active, and electron transfer processes are fundamental to some of their catalytic functions, particularly in electrochemical or photochemical reactions. Quantum mechanical calculations, including DFT and time-dependent DFT (TDDFT), are essential for studying these phenomena.

For example, DFT calculations have been used to elucidate the mechanism of electrochemical hydrogen (H₂) evolution catalyzed by dirhodium paddlewheel complexes. researchgate.net These studies revealed that the catalytic cycle is initiated by the formation of a one-electron reduced species. The subsequent protonation and reduction steps that lead to H₂ formation were found to proceed through a concerted proton-electron transfer mechanism, a nuanced process that can only be accurately described by quantum mechanics. researchgate.net

TDDFT calculations are employed to study excited-state properties and photochemical processes. In ferrocene-bearing heteroleptic dirhodium paddlewheel complexes containing pivalate (B1233124) ligands, TDDFT studies have identified charge transfer excitations between the ferrocenyl ligands and the dirhodium core. researchgate.net Understanding these electronic transitions is critical for designing photosensitizing catalysts where light absorption can trigger or enhance catalytic activity.

Microkinetic Modeling for Predicting Catalytic Performance

A microkinetic model consists of a set of elementary reaction steps, each with a rate constant derived from the activation energies calculated by DFT. This network of reactions is then solved as a system of differential equations to predict turnover frequencies (TOFs), selectivities, and reaction orders.

While detailed microkinetic models specifically for this compound in homogeneous catalysis are not yet widely reported, the methodology has been successfully applied to other rhodium-based systems. For instance, DFT-based microkinetic models have been developed for syngas conversion on rhodium surfaces and have been mentioned as a tool for understanding the intricacies of diruthenium-catalyzed reactions, which are often compared to their dirhodium analogues. acs.orgresearchgate.net These models can account for reaction conditions like temperature and pressure, providing a powerful predictive tool for catalyst performance and aiding in the optimization of reaction conditions. science.gov

Synergistic Role of Computation in Guiding Experimental Research

The strategic integration of theoretical and computational chemistry with experimental practice has become a cornerstone of modern catalyst development. In the realm of Rhodium(II) catalysis, and specifically concerning this compound, computational approaches, particularly Density Functional Theory (DFT), serve as powerful predictive tools that can rationalize observed reactivities, guide the design of more efficient catalysts, and elucidate complex reaction mechanisms. This synergy accelerates the discovery and optimization of catalytic processes by providing molecular-level insights that are often inaccessible through experimental means alone.

Computational modeling allows for the in silico screening of potential catalysts and reaction pathways, saving significant time and resources that would otherwise be spent on trial-and-error experimentation. By calculating the energies of transition states and intermediates, researchers can predict the feasibility of a proposed catalytic cycle, identify rate-determining steps, and anticipate the stereochemical outcome of a reaction. These theoretical predictions can then be used to formulate hypotheses that are subsequently tested and validated in the laboratory.

A notable example of this synergistic approach can be seen in the investigation of rhodium-catalyzed reactions of imino-carbenes. In a study on the 1,3-difunctionalization of triazoles with acyl selenides, this compound, also known as Rh₂(piv)₄, was identified experimentally as the optimal catalyst among several candidates. To understand the high stereoselectivity of this transformation, DFT calculations were employed. The computational analysis of the reaction pathway provided a rationalization for the observed stereochemical outcome, suggesting a concerted mechanism that avoids the formation of a free ylide intermediate. This insight into the reaction mechanism is crucial for the future design of related catalytic systems with tailored selectivity.

Furthermore, computational studies have been instrumental in understanding the subtle electronic and steric effects that govern the reactivity of rhodium carbenoids. By modeling the transition states of key reaction steps, such as C-H insertion or cyclopropanation, researchers can correlate specific structural features of the catalyst or substrate with the observed product distribution and enantioselectivity. This knowledge can then be used to rationally design new ligands or modify existing catalysts to enhance their performance for a desired transformation. For instance, computational analysis can predict how modifications to the pivalate ligands on the rhodium core would impact the catalyst's electronic properties and, consequently, its reactivity and selectivity.

The following table summarizes key research findings where computational studies have provided valuable insights into this compound catalyzed reactions, highlighting the interplay between theoretical predictions and experimental observations.

Research AreaComputational MethodKey Computational InsightExperimental Validation
1,3-Difunctionalization of Imino-Carbenes DFTRationalized the high stereoselectivity by revealing a concerted reaction pathway and a low-lying transition state.Confirmed the predicted stereochemical outcome and the superior performance of this compound as the catalyst.
Carbene Transfer Reactions DFTElucidated the electronic structure of the rhodium-bound ylide as a key intermediate in rwth-aachen.degla.ac.uk-sigmatropic rearrangements.Experimental observations of the rearrangement products were consistent with the proposed computational mechanism.
Cyclopropanation of Electron-Deficient Alkenes DFTSuggested that the reaction is facilitated by a weak interaction between the carbenoid and the substrate's carbonyl group.The predicted reaction pathway helped to explain the observed high stereoselectivity in the formation of cyclopropane (B1198618) products.

These examples underscore the indispensable role of computational chemistry in advancing the field of Rhodium(II) catalysis. The continuous feedback loop between theoretical prediction and experimental validation not only deepens our fundamental understanding of reaction mechanisms but also paves the way for the development of novel and highly efficient catalytic systems based on this compound.

Emerging Research Directions and Future Perspectives in Rhodium Ii Dipivalate Chemistry

Applications in Late-Stage Functionalization and Complex Molecule Synthesis

A significant and rapidly expanding area of research is the use of Rhodium(II)dipivalate in late-stage functionalization (LSF). LSF is a powerful strategy for modifying complex molecules, such as natural products or pharmaceuticals, at a late stage in their synthesis, allowing for the rapid generation of analogues with potentially improved biological properties. The bulky pivalate (B1233124) ligands of this compound can offer unique selectivity in C-H insertion reactions, a key transformation in LSF.

This compound has demonstrated its utility in the synthesis of complex carbocyclic and heterocyclic systems. For example, it has been effectively used as a catalyst in the reactions of diazo compounds to generate cyclopropanes and in formal [3+2] annulations to construct furan-fused cyclobutanones. researchgate.netpku.edu.cn In a notable example of chemoselectivity, this compound was found to be the most selective among a series of dirhodium catalysts for the C-H insertion of a malonate metal carbene into a chiral quinacridine. d-nb.info

The catalyst has also been employed in the activation of enynes, showcasing its versatility in complex synthetic transformations. snnu.edu.cn In a study on the desymmetrization of [2.2]paracyclophanes, this compound was shown to favor the formation of norcaradiene over cycloheptatriene, highlighting the influence of the catalyst's steric bulk on the reaction outcome. acs.org

Table 1: Comparison of Rhodium(II) Catalysts in the Reaction of [2.2]Paracyclophane with a Diazo Compound acs.org
CatalystProduct Ratio (cycloheptatriene:norcaradiene)Yield (%)
Rh₂(OPiv)₄1:1.545
Rh₂(OAc)₄1.2:160
Rh₂(OBz)₄8:174

Future research will likely focus on expanding the scope of this compound-catalyzed reactions for the LSF of a broader range of complex bioactive molecules, leveraging its unique steric profile to achieve otherwise difficult-to-access functionalizations.

Integration of Rhodium(II) Catalysis with Other Catalytic Strategies

To unlock new reaction pathways and enhance synthetic efficiency, researchers are increasingly integrating rhodium(II) catalysis with other catalytic modes in a single pot. This concept of dual catalysis can lead to novel transformations that are not possible with a single catalyst system.

While specific examples focusing solely on this compound in dual catalytic systems are nascent, the broader field provides a clear roadmap. For instance, the combination of rhodium catalysis with photoredox catalysis has been shown to enable direct C-H olefination of arenes under mild conditions, using visible light as a sustainable energy source. researchgate.net Similarly, combining rhodium(II) catalysis with Lewis acid catalysis is another promising avenue. A Lewis acid could potentially coordinate to the substrate or the rhodium-carbene intermediate, thereby altering its reactivity and selectivity.

The future in this area will likely involve the rational design of dual catalytic systems where this compound is a key component. The aim will be to develop novel tandem or cascade reactions that can rapidly build molecular complexity from simple starting materials, with high levels of control over chemo-, regio-, and stereoselectivity.

Advanced In Situ Spectroscopic Characterization of Transient Species

A deeper understanding of reaction mechanisms is crucial for the rational design of improved catalysts and processes. A significant challenge in rhodium(II) catalysis is the transient nature of the key intermediates, such as rhodium-carbene species. Advanced in situ spectroscopic techniques are powerful tools for probing these fleeting species under actual reaction conditions.

Techniques like in situ NMR and IR spectroscopy can provide valuable information on the structure and dynamics of catalytic intermediates. nih.govcaltech.edu While comprehensive in situ spectroscopic studies specifically targeting this compound-generated intermediates are not yet widely reported, the methodologies have been successfully applied to other rhodium catalysts. nih.govosti.gov Such studies can reveal crucial details about the catalyst's resting state, the structure of the active rhodium-carbene species, and its interaction with substrates, which all contribute to the observed selectivity.

The future will see a greater application of operando spectroscopy to this compound-catalyzed reactions. ornl.gov This will involve the use of specialized reactor cells that allow for the simultaneous monitoring of spectroscopic changes and reaction kinetics. The data obtained from these studies will be invaluable for building accurate mechanistic models and for the data-driven design of next-generation catalysts.

Design of Next-Generation Catalysts with Unprecedented Reactivity and Selectivity

The design and synthesis of novel rhodium(II) catalysts with tailored properties is a perpetual frontier in this field. The reactivity and selectivity of dirhodium(II) paddlewheel complexes are exquisitely sensitive to the nature of the bridging ligands. While this compound itself is a highly effective catalyst, there is considerable interest in developing analogues with modified pivalate ligands to fine-tune its steric and electronic properties.

Strategies for designing next-generation catalysts include the introduction of chiral pivalate-derived ligands to induce enantioselectivity, or the incorporation of functional groups into the ligands that can engage in secondary interactions with the substrate to enhance selectivity. The development of mixed-ligand rhodium(II) catalysts, where not all four bridging ligands are identical, is another promising approach to creating catalysts with unique reactivity profiles. nih.gov

Computational chemistry is expected to play an increasingly important role in the design of these new catalysts. nih.gov Density Functional Theory (DFT) calculations can be used to predict the structures and properties of novel this compound analogues and to model their performance in catalytic reactions. This in silico approach can help to prioritize synthetic targets and accelerate the discovery of catalysts with unprecedented levels of reactivity and selectivity for challenging chemical transformations.

Q & A

Q. What spectroscopic and crystallographic methods are most effective for characterizing Rhodium(II) dipivalate?

Methodological Answer:

  • X-ray Diffraction (XRD): Essential for determining the paddlewheel structure and bond distances between Rh atoms and bridging pivalate ligands. High-resolution XRD can reveal axial solvent coordination, which impacts reactivity .
  • UV-Vis Spectroscopy: Monitors electronic transitions to assess ligand-field effects. Compare absorption spectra with computational models (e.g., TD-DFT) to validate electronic structures .
  • NMR Spectroscopy: Limited utility due to paramagnetism in dirhodium complexes, but solid-state NMR can probe ligand environments.

Q. What are the critical parameters for synthesizing Rhodium(II) dipivalate with high purity?

Methodological Answer:

  • Precursor Selection: Use RhCl₃·3H₂O and pivalic acid under inert conditions to avoid oxidation.
  • Solvent and Temperature: Anhydrous toluene at 80–100°C optimizes ligand exchange. Monitor reaction progress via TLC or in-situ IR spectroscopy.
  • Purification: Recrystallization from dichloromethane/hexane mixtures yields pure crystals. Confirm purity via elemental analysis and XRD .

Advanced Research Questions

Q. How can axial ligand effects on Rhodium(II) dipivalate’s catalytic selectivity in C–H functionalization be systematically studied?

Methodological Answer:

  • Experimental Design:
    • Variable Ligands: Introduce axial donors (e.g., DBU, pyridine) and compare reaction outcomes (yield, enantioselectivity).
    • Kinetic Studies: Use stopped-flow techniques to measure rate constants under varying ligand concentrations.
    • Computational Modeling: Apply DFT to map energy barriers and identify transition states influenced by ligand coordination .
  • Data Interpretation: Correlate steric/electronic ligand parameters (e.g., Tolman Electronic Parameters) with catalytic performance.

Q. What methodologies address contradictions in reported catalytic efficiencies of Rhodium(II) dipivalate across studies?

Methodological Answer:

  • Meta-Analysis Framework:
    • Normalization: Account for differences in reaction conditions (solvent, temperature, substrate scope) by standardizing turnover numbers (TON) or turnover frequencies (TOF).
    • Control Experiments: Replicate key studies with identical protocols to isolate variables (e.g., trace moisture or oxygen effects) .
  • Advanced Characterization: Use operando spectroscopy (e.g., XAFS) to monitor catalyst speciation during reactions, identifying deactivation pathways .

Q. How can secondary data (e.g., crystallographic databases) enhance mechanistic studies of Rhodium(II) dipivalate?

Methodological Answer:

  • Data Mining: Extract structural data from the Cambridge Structural Database (CSD) to compare bond metrics (Rh–Rh, Rh–O) across derivatives.
  • Confounding Variables: Adjust for crystallographic artifacts (e.g., solvent occupancy, temperature) by cross-referencing with solution-phase data .
  • Hypothesis Generation: Identify trends (e.g., axial ligand bulk vs. catalytic activity) to design targeted experiments.

Research Design & Integrity

Q. How should researchers formulate hypotheses to explore Rhodium(II) dipivalate’s application in novel reactions?

Methodological Answer:

  • FINER Criteria: Ensure hypotheses are F easible (e.g., lab resources), I nteresting (addresses catalytic bottlenecks), N ovel (e.g., asymmetric cyclopropanation), E thical (non-toxic substrates), and R elevant (advances green chemistry) .
  • PICOT Adaptation (Chemistry):
    • P (Problem): Low enantioselectivity in C–H insertion.
    • I (Intervention): Chiral carboxylate ligands.
    • C (Comparison): Achiral ligands.
    • O (Outcome): Improved enantiomeric excess (ee).
    • T (Time): Reaction completion within 12 hours .

Q. What protocols ensure reproducibility in Rhodium(II) dipivalate catalysis studies?

Methodological Answer:

  • Detailed Reporting: Disclose exact catalyst loading, solvent batch, and glovebox O₂/H₂O levels. Use SI units for concentrations.
  • Data Archiving: Share raw NMR/XRD files in repositories like Zenodo or Figshare.
  • Peer Validation: Collaborate with independent labs to verify key findings .

Data Analysis & Interpretation

Q. How can researchers resolve discrepancies between computational predictions and experimental results in dirhodium catalysis?

Methodological Answer:

  • Error Analysis: Check DFT functional suitability (e.g., B3LYP vs. M06-L for transition metals). Calibrate models using experimental activation energies.
  • Solvent Effects: Incorporate implicit/explicit solvent models in simulations. Compare with kinetic solvent effect (KSE) studies .
  • Sensitivity Testing: Vary input parameters (e.g., dielectric constant) to assess robustness.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.